molecular formula C19H16Cl2O3 B1677534 MRS1067 CAS No. 70460-45-6

MRS1067

Cat. No.: B1677534
CAS No.: 70460-45-6
M. Wt: 363.2 g/mol
InChI Key: PWGZOUCWGRTPSM-UHFFFAOYSA-N
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Description

3,6-Dichloro-2'-isopropyloxy-4'-methylflavone is a synthetically optimized flavone derivative recognized in scientific research for its potent and selective antagonism of adenosine receptors. Studies have identified it as a high-affinity antagonist, designated MRS 1067, which demonstrates significant selectivity—approximately 200-fold—for the human A3 adenosine receptor subtype over the A1 receptor . This mechanism positions it as a valuable pharmacological tool for investigating the physiological and pathological roles of purinergic signaling. Research into adenosine receptor modulation is critical across multiple disciplines, including neurobiology, immunology, and cardiology, as these receptors are involved in the homeostasis of the immune, cardiovascular, and central nervous systems . Antagonists of the A3 receptor are of particular interest for exploring pathways related to inflammation, cancer, and ischemic conditions. Please note that the full toxicological and ecological profile of this compound has not been thoroughly characterized. Handling should adhere to standard safety protocols for research chemicals, including the use of appropriate personal protective equipment. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

70460-45-6

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

3,6-dichloro-2-(4-methyl-2-propan-2-yloxyphenyl)chromen-4-one

InChI

InChI=1S/C19H16Cl2O3/c1-10(2)23-16-8-11(3)4-6-13(16)19-17(21)18(22)14-9-12(20)5-7-15(14)24-19/h4-10H,1-3H3

InChI Key

PWGZOUCWGRTPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC(C)C

Appearance

Solid powder

Other CAS No.

70460-45-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,6-dichloro-2'-isopropyloxy-4'-methylflavone
MRS 1067
MRS-1067

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Profile of MRS1067: A Competitive Antagonist of the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRS1067, a selective antagonist of the A3 adenosine receptor (A3AR). Contrary to some initial classifications, robust scientific evidence demonstrates that this compound exerts its pharmacological effects through competitive inhibition of the A3 adenosine receptor subtype, not the A1 subtype. This document will detail its binding and functional characteristics, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed in its study.

Core Mechanism of Action: Competitive Antagonism at the A3 Adenosine Receptor

This compound, chemically identified as 3,6-dichloro-2'-isopropyloxy-4'-methyl-flavone, is a potent and selective competitive antagonist of the human A3 adenosine receptor.[1] Its mechanism involves binding to the A3 receptor at the same site as the endogenous agonist, adenosine, thereby preventing receptor activation. This competitive interaction does not alter the maximal response of an agonist but shifts the agonist's concentration-response curve to the right. Studies have demonstrated this competitive behavior in radioligand binding saturation experiments, where the presence of this compound increases the apparent dissociation constant (Kd) of the A3 receptor agonist [¹²⁵I]AB-MECA without significantly affecting the maximum number of binding sites (Bmax).[1]

Functionally, this compound antagonizes the downstream signaling pathways initiated by A3 receptor activation. The A3 receptor is a Gi/o protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTP-γ-S) binding to G proteins.[1] this compound has been shown to counteract these agonist-induced effects, confirming its role as a functional antagonist.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound at the human A3 adenosine receptor.

ParameterValueReceptor SubtypeAssay TypeReference
Ki 0.56 µMHuman A3Radioligand Binding[1]
Selectivity ~200-foldA3 vs. A1Radioligand Binding[1]
Estimated Ki ~112 µMHuman A1Calculated from Selectivity[1]
EC50 6.4 µMHuman A3[³⁵S]GTP-γ-S Binding Assay[1]

Experimental Protocols

The characterization of this compound as a competitive A3 adenosine receptor antagonist has been established through a series of well-defined in vitro pharmacological assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor and to assess its selectivity against other adenosine receptor subtypes.

Objective: To measure the direct interaction of this compound with the A3 adenosine receptor.

Materials:

  • Membrane preparations from HEK-293 cells stably expressing the cloned human A3 adenosine receptor.

  • [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radiolabeled agonist.

  • This compound at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the cell membranes with a fixed concentration of [¹²⁵I]AB-MECA in the absence or presence of increasing concentrations of this compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM NECA).

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

  • For saturation binding experiments to determine the mode of inhibition, a fixed concentration of this compound is co-incubated with increasing concentrations of [¹²⁵I]AB-MECA, and the resulting changes in Kd and Bmax are analyzed via Scatchard plots.[1]

[³⁵S]GTP-γ-S Binding Assays

This functional assay measures the extent of G protein activation following receptor stimulation and is used to quantify the antagonist potency of this compound.

Objective: To assess the ability of this compound to inhibit agonist-induced G protein activation.

Materials:

  • Membrane preparations from HEK-293 cells expressing the human A3 receptor.

  • [³⁵S]GTP-γ-S (a non-hydrolyzable GTP analog).

  • An A3 receptor agonist (e.g., Cl-IB-MECA or NECA).

  • This compound at various concentrations.

  • Assay Buffer containing GDP, MgCl₂, and NaCl.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Pre-incubate the cell membranes with this compound at various concentrations.

  • Add a fixed, high concentration of the A3 agonist (e.g., 10 µM NECA) to stimulate the receptors.[1]

  • Initiate the binding reaction by adding [³⁵S]GTP-γ-S.

  • Incubate for a defined period (e.g., 30 minutes at 30°C) to allow for [³⁵S]GTP-γ-S binding to activated G proteins.[1]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTP-γ-S using a scintillation counter.

  • Basal binding is measured in the absence of any agonist.

  • Plot the concentration of this compound against the inhibition of agonist-stimulated [³⁵S]GTP-γ-S binding to determine the EC50 value.[1]

Adenylate Cyclase Inhibition Assays

This functional assay measures the downstream consequence of A3 receptor activation (inhibition of cAMP production) and the ability of this compound to block this effect.

Objective: To confirm the antagonistic activity of this compound on the A3 receptor-mediated inhibition of adenylyl cyclase.

Materials:

  • Whole cells (e.g., CHO cells) expressing the human A3 receptor.

  • An A3 receptor agonist (e.g., IB-MECA).

  • Forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).

  • This compound at various concentrations.

  • cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

Protocol:

  • Pre-incubate the cells with various concentrations of this compound.

  • Add a fixed concentration of the A3 agonist (e.g., IB-MECA) in the presence of forskolin.

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (K B value).

Visualizing the Mechanism and Methodologies

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

a3_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3R A3 Receptor Adenosine->A3R Binds & Activates This compound This compound (Antagonist) This compound->A3R Binds & Blocks G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC [Downstream Effects] [Downstream Effects]

Caption: A3 Adenosine Receptor Signaling Pathway and the Action of this compound.

radioligand_binding_workflow prep Prepare Membranes (HEK-293 with hA3R) incubate Incubate: Membranes + [¹²⁵I]AB-MECA ± this compound prep->incubate filter Rapid Vacuum Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Workflow for a Radioligand Binding Assay.

gtp_gamma_s_workflow prep Prepare Membranes (HEK-293 with hA3R) preincubate Pre-incubate Membranes with this compound prep->preincubate stimulate Stimulate with Agonist (e.g., NECA) preincubate->stimulate bind Add [³⁵S]GTP-γ-S (Incubate at 30°C) stimulate->bind filter Rapid Vacuum Filtration bind->filter count Scintillation Counting filter->count analyze Data Analysis (Determine EC50) count->analyze competitive_antagonism cluster_receptor Receptor Binding Site receptor A3R agonist Agonist (Adenosine) agonist->receptor Binds & Activates antagonist Antagonist (this compound) antagonist->receptor Binds & Blocks

References

MRS1067: An In-Depth Technical Guide to its Adenosine Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine receptor subtype selectivity of MRS1067, a flavonoid derivative recognized for its potent and selective antagonist activity at the A3 adenosine receptor. This document details the quantitative binding affinities, comprehensive experimental methodologies for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation: Subtype Selectivity of this compound

This compound has been primarily characterized as a competitive antagonist of the human A3 adenosine receptor. Its selectivity has been most thoroughly documented against the A1 adenosine receptor.

Receptor SubtypeSpeciesLigandAssay TypeAffinity (Ki)Selectivity vs. A3Reference
A3 HumanThis compoundRadioligand Binding0.56 µM-[1]
A1 HumanThis compoundRadioligand Binding>100 µM>200-fold[1]
A2A HumanThis compoundNot AvailableNot AvailableNot Available
A2B HumanThis compoundNot AvailableNot AvailableNot Available

Note: Extensive literature searches did not yield specific quantitative binding affinity data (Ki or IC50 values) for this compound at the human A2A and A2B adenosine receptors.

Adenosine Receptor Signaling Pathways

The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.

Adenosine Receptor Signaling Pathways cluster_A1 A1 Receptor cluster_A2A A2A Receptor cluster_A2B A2B Receptor cluster_A3 A3 Receptor A1 A1 Gi_A1 Gαi/o A1->Gi_A1 Activates AC_A1 Adenylyl Cyclase Gi_A1->AC_A1 Inhibits PLC_A1 PLCβ Gi_A1->PLC_A1 Activates cAMP_A1 ↓ cAMP AC_A1->cAMP_A1 IP3_DAG_A1 ↑ IP3/DAG PLC_A1->IP3_DAG_A1 A2A A2A Gs_A2A Gαs A2A->Gs_A2A Activates AC_A2A Adenylyl Cyclase Gs_A2A->AC_A2A Activates cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A A2B A2B Gs_Gq_A2B Gαs / Gαq A2B->Gs_Gq_A2B Activates AC_A2B Adenylyl Cyclase Gs_Gq_A2B->AC_A2B Activates (Gs) PLC_A2B PLC Gs_Gq_A2B->PLC_A2B Activates (Gq) cAMP_A2B ↑ cAMP AC_A2B->cAMP_A2B IP3_DAG_A2B ↑ IP3/DAG PLC_A2B->IP3_DAG_A2B A3 A3 Gi_A3 Gαi/o A3->Gi_A3 Activates AC_A3 Adenylyl Cyclase Gi_A3->AC_A3 Inhibits PLC_A3 PLC Gi_A3->PLC_A3 Activates MAPK_A3 MAPK Pathway Gi_A3->MAPK_A3 Activates cAMP_A3 ↓ cAMP AC_A3->cAMP_A3 IP3_DAG_A3 ↑ IP3/DAG PLC_A3->IP3_DAG_A3

Caption: Overview of Adenosine Receptor Signaling Pathways.

Experimental Protocols

The characterization of this compound's interaction with adenosine receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor of Interest) start->prep_membranes add_reagents Add Reagents to Assay Plate: - Cell Membranes - Radioligand (e.g., [125I]AB-MECA) - Test Compound (this compound) or Vehicle prep_membranes->add_reagents incubation Incubate at Controlled Temperature (e.g., 30°C for 60 min) add_reagents->incubation filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation measure->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells stably transfected with the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are cultured under standard conditions.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]AB-MECA for A3 receptors).

      • Varying concentrations of the test compound (this compound) or vehicle for total binding.

      • A saturating concentration of a non-radiolabeled agonist or antagonist to determine non-specific binding.

    • The reaction is initiated by the addition of the cell membrane preparation.

  • Incubation and Filtration:

    • The plates are incubated, for instance, at 25°C for 60-90 minutes to reach equilibrium.

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring a downstream cellular response following receptor interaction.

This assay is used to assess the functional activity of ligands for A1, A2A, A2B, and A3 receptors by measuring their effect on the intracellular levels of cyclic adenosine monophosphate (cAMP).

cAMP Accumulation Assay Workflow start Start seed_cells Seed Cells Expressing Receptor in a 96-well Plate start->seed_cells pre_incubation Pre-incubate Cells with PDE Inhibitor (e.g., Rolipram) seed_cells->pre_incubation add_compounds Add Test Compound (this compound) Followed by Agonist (e.g., NECA) and Forskolin (for Gi-coupled receptors) pre_incubation->add_compounds incubation Incubate at 37°C add_compounds->incubation lyse_cells Lyse Cells to Release Intracellular cAMP incubation->lyse_cells detect_cAMP Detect cAMP Levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze Data Analysis: - Generate Dose-Response Curves - Determine IC50 or EC50 detect_cAMP->analyze end End analyze->end

Caption: Workflow for a cAMP Accumulation Assay.

Detailed Methodology:

  • Cell Culture:

    • Cells stably expressing the adenosine receptor subtype of interest are seeded into 96- or 384-well plates and cultured to a suitable confluency.

  • Assay Procedure:

    • The culture medium is removed, and cells are washed with assay buffer.

    • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.

    • For antagonist testing (like this compound), cells are incubated with varying concentrations of the antagonist.

    • An agonist (e.g., NECA) is then added. For Gi-coupled receptors (A1 and A3), adenylyl cyclase is typically stimulated with forskolin to measure the agonist-induced inhibition of cAMP production.

    • The plates are incubated at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • The reaction is stopped, and cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Dose-response curves are generated by plotting the cAMP levels against the logarithm of the agonist or antagonist concentration.

    • For antagonists, the IC₅₀ value is determined, representing the concentration that inhibits 50% of the agonist-induced response.

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Detailed Methodology:

  • Membrane Preparation:

    • Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, the following are added:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

      • GDP (to ensure G proteins are in an inactive state).

      • For antagonist determination, varying concentrations of this compound are added, followed by a fixed concentration of an agonist (e.g., NECA).

      • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation and Filtration:

    • The plates are incubated at 30°C for 30-60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

  • Data Analysis:

    • The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

    • The antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (IC₅₀).

Conclusion

This compound is a well-established, potent, and highly selective competitive antagonist of the human A3 adenosine receptor, with a clear selectivity margin over the A1 receptor. While its activity at A2A and A2B receptors is not extensively documented in publicly available literature, the detailed experimental protocols provided herein offer a robust framework for the comprehensive characterization of its and other novel compounds' adenosine receptor subtype selectivity. The provided diagrams of signaling pathways and experimental workflows serve as a clear visual guide for researchers in the field of adenosine receptor pharmacology and drug development.

References

Unveiling MRS1067: A Technical Guide to a Selective Adenosine A3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmacological research and drug development, the exploration of selective receptor antagonists holds a pivotal role in unraveling complex biological pathways and forging new therapeutic avenues. This technical guide provides an in-depth examination of MRS1067, a notable flavonoid derivative recognized for its competitive antagonism of the adenosine A3 receptor. This document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical structure, properties, and the experimental methodologies used in its characterization.

Chemical Identity and Structure

This compound is chemically identified as 3',6-dichloro-2'-(isopropoxy)-4'-methylflavone [1]. The foundational structure of this compound is a flavone, a class of heterocyclic compounds characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. The specific substitutions on this core structure confer its distinct pharmacological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 6-chloro-2-[3-chloro-2-(propan-2-yloxy)-4-methylphenyl]-4H-chromen-4-one
SMILES String CC1=C(C(=C(C=C1)C2=C(OC3=CC(=C(C=C3)Cl)C(=O)C=C2)C(C)C)Cl)Cl
Molecular Formula C19H16Cl2O3
Molecular Weight 379.24 g/mol
Chemical Class Flavonoid

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the adenosine A3 receptor (A3R).[2] This receptor is a member of the G protein-coupled receptor (GPCR) family, and its activation is implicated in various physiological and pathological processes, including inflammation and cancer.[2] As a competitive antagonist, this compound binds to the A3R at the same site as the endogenous agonist, adenosine, but does not elicit a biological response. Instead, it blocks the receptor, preventing its activation by adenosine. This action inhibits the downstream signaling pathways typically initiated by A3R agonism, such as the suppression of adenylate cyclase and the activation of G proteins.[2]

Table 2: Pharmacological Data for this compound

ParameterSpeciesReceptorValueReference
Binding Affinity (Ki) HumanAdenosine A31.3 µM[1]

Experimental Protocols

The characterization of this compound as a competitive A3R antagonist has been established through various in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the human adenosine A3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 cells).

  • Incubation: The cell membranes are incubated with a radiolabeled A3R agonist, such as [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), in the absence or presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The inhibition of radioligand binding by this compound is analyzed using non-linear regression to determine the inhibitory constant (Ki). A competitive binding model is confirmed through Scatchard analysis.[1]

Functional Assays: Inhibition of Adenylate Cyclase

Objective: To assess the functional antagonism of this compound by measuring its effect on agonist-induced inhibition of adenylate cyclase.

Methodology:

  • Cell Culture: Cells expressing the human A3R are cultured and harvested.

  • Assay Conditions: The cells are incubated with an A3R agonist (e.g., IB-MECA) in the presence and absence of this compound.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of adenylate cyclase is quantified to determine its functional antagonist potency (KB).[1]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

A3R Adenosine A3 Receptor G_Protein G Protein (Gi) A3R->G_Protein Activates Adenosine Adenosine (Agonist) Adenosine->A3R Binds & Activates This compound This compound (Antagonist) This compound->A3R Binds & Blocks AC Adenylate Cyclase G_Protein->AC cAMP cAMP ATP ATP Response Cellular Response cAMP->Response

Caption: Mechanism of this compound action at the Adenosine A3 Receptor.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Prepare A3R-expressing cell membranes Incubate Incubate membranes, radioligand, and this compound Membranes->Incubate Radioligand Prepare [125I]AB-MECA (Radioligand) Radioligand->Incubate Compound Prepare this compound solutions Compound->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Measure radioactivity Filter->Count Analyze Analyze inhibition data to determine Ki Count->Analyze

Caption: Workflow for Radioligand Binding Assay of this compound.

Conclusion

This compound stands as a well-characterized competitive antagonist of the adenosine A3 receptor. Its flavonoid structure provides a scaffold for potential further medicinal chemistry optimization. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of A3R-mediated processes and the development of novel therapeutics. The continued investigation of compounds like this compound is crucial for advancing our understanding of adenosine signaling and its role in human health and disease.

References

MRS1067: A Technical Guide to its Antagonism of the Rat A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS1067, a flavonoid derivative, as a competitive antagonist of the rat A3 adenosine receptor (A3AR). While extensively characterized at the human A3AR, this document focuses on the available data and methodologies relevant to its interaction with the rat ortholog, a critical aspect for preclinical research and drug development. This guide summarizes its pharmacological properties, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Core Concepts: this compound and the Rat A3 Adenosine Receptor

This compound (3,6-dichloro-2'-isopropyloxy-4'-methylflavone) is a member of the flavonoid class of compounds that has been identified as a competitive antagonist of the A3 adenosine receptor.[1] The A3AR is a G protein-coupled receptor (GPCR) that, in rats, is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence suggesting its potential coupling to Gq proteins, which would activate the phospholipase C (PLC) pathway.

Significant species differences exist in the pharmacology of A3AR antagonists, with many compounds, including this compound, exhibiting higher affinity for the human receptor compared to the rat counterpart. This necessitates careful consideration and species-specific characterization when translating findings from preclinical rat models to human applications.

Quantitative Data Presentation

Table 1: Binding Affinity of this compound at the Human A3 Adenosine Receptor

CompoundReceptorSpeciesRadioligandK_i_ (μM)
This compoundA3Human[¹²⁵I]AB-MECA0.56

Note: This data is for the human A3AR and is provided for contextual purposes. Efforts to locate a specific Ki value for this compound at the rat A3AR were unsuccessful.

Table 2: Functional Antagonism of A3 Adenosine Receptors

CompoundAssayCell LineAgonistSpeciesEffect
This compoundAdenylate Cyclase InhibitionCHO cells expressing cloned rat A3ARIB-MECARatEffective antagonism

Note: While the study reported effective antagonism, a specific IC50 value for this compound in this rat A3AR functional assay was not provided.

Table 3: Binding Affinities of Other Antagonists at the Rat A3 Adenosine Receptor

CompoundReceptorSpeciesRadioligandK_i_ (nM)
DPTNA3Rat[¹²⁵I]I-AB-MECA8.53[2]
MRS1523A3Rat[¹²⁵I]I-AB-MECA216[2]
MRS1191A3RatNot Specified1420
MRS1220A3RatNot Specified>10000

This table provides comparative data for other known A3AR antagonists at the rat receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of A3 adenosine receptor antagonists are provided below. These protocols are based on established methods and can be adapted for the specific investigation of this compound at the rat A3AR.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 adenosine receptor cDNA.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In assay tubes, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide; [¹²⁵I]AB-MECA), and varying concentrations of the unlabeled antagonist (this compound).

    • To determine non-specific binding, a parallel set of tubes should contain the membranes, radioligand, and a high concentration of a known A3AR agonist (e.g., 10 µM NECA).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Functional Assay

This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from CHO cells stably expressing the rat A3 adenosine receptor as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In assay tubes, pre-incubate the cell membranes with varying concentrations of the antagonist (this compound) in an assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.

    • Initiate the reaction by adding a fixed concentration of an A3AR agonist (e.g., IB-MECA) and forskolin (to stimulate adenylyl cyclase).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

  • cAMP Measurement:

    • Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

    • Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis:

    • Plot the amount of cAMP produced against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of adenylyl cyclase.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Antagonists are evaluated for their ability to block agonist-stimulated [³⁵S]GTPγS binding.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a suitable cell line expressing the rat A3 adenosine receptor as described previously.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP (to facilitate the exchange of GTPγS for GDP on the G protein α-subunit), and varying concentrations of the antagonist (this compound).

    • Add a fixed concentration of an A3AR agonist to stimulate G protein activation. Basal binding is determined in the absence of an agonist.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through filter plates.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Rat_A3AR_Signaling_Pathway cluster_receptor Cell Membrane cluster_antagonist Pharmacological Intervention cluster_downstream Downstream Effects A3AR Rat A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates Gq_protein Gq Protein A3AR->Gq_protein Activates (potential) AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C Gq_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG This compound This compound (Antagonist) This compound->A3AR Blocks Agonist Binding PKA ↓ PKA Activity cAMP->PKA Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC ↑ PKC Activity DAG->PKC

Caption: Rat A3 Adenosine Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Membranes (CHO cells with rat A3AR) start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Gamma Counting wash->count analyze Data Analysis (IC50 & Ki determination) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow cluster_adenylate_cyclase Adenylate Cyclase Assay cluster_gtp_gamma_s [³⁵S]GTPγS Binding Assay ac_start Start ac_prep Prepare Membranes ac_start->ac_prep ac_incubate Incubate with this compound, Agonist & Forskolin ac_prep->ac_incubate ac_measure Measure cAMP ac_incubate->ac_measure ac_analyze Determine IC50 ac_measure->ac_analyze ac_end End ac_analyze->ac_end gtp_start Start gtp_prep Prepare Membranes gtp_start->gtp_prep gtp_incubate Incubate with this compound, Agonist & [³⁵S]GTPγS gtp_prep->gtp_incubate gtp_filter Filter & Wash gtp_incubate->gtp_filter gtp_count Scintillation Counting gtp_filter->gtp_count gtp_analyze Determine IC50 gtp_count->gtp_analyze gtp_end End gtp_analyze->gtp_end

Caption: Functional Assay Workflows.

References

MRS1067: A Technical Guide to its Discovery and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1067 is a flavonoid derivative identified as a competitive antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It includes detailed summaries of its binding affinity and functional activity, along with the experimental protocols utilized for its evaluation. Furthermore, this document presents visual representations of the A3 adenosine receptor signaling pathway and the experimental workflows employed in the characterization of this compound.

Discovery and History

The discovery of this compound emerged from a broader investigation into flavonoid derivatives as potential adenosine receptor antagonists. A study focused on the synthesis and biological activities of various flavonoid derivatives identified several compounds with affinity for A3 adenosine receptors. While the specific synthesis of this compound is not detailed in publicly available literature, it belongs to a series of flavonoid compounds systematically modified to explore their structure-activity relationships at adenosine receptors. The initial pharmacological characterization of this compound as a competitive A3 adenosine receptor antagonist was reported in a 1997 publication by Jacobson et al.[1] This foundational work established its role as a valuable tool for studying the A3 adenosine receptor.

Pharmacological Profile

This compound has been characterized through a series of in vitro assays to determine its binding affinity and functional antagonism at the human A3 adenosine receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReceptor/Cell LineAssay TypeReference
Apparent KD3.21 ± 0.67 nM (in the absence of this compound)Cloned human brain A3 receptors in HEK-293 cellsSaturation Radioligand Binding ([125I]AB-MECA)[1]
Apparent KD4.21 ± 1.81 nM (in the presence of 10 µM this compound)Cloned human brain A3 receptors in HEK-293 cellsSaturation Radioligand Binding ([125I]AB-MECA)[1]
Apparent KD8.03 ± 3.36 nM (in the presence of 25 µM this compound)Cloned human brain A3 receptors in HEK-293 cellsSaturation Radioligand Binding ([125I]AB-MECA)[1]
Functional AntagonismDemonstratedHEK-293 cells expressing human A3 receptors[35S]GTP-γ-S Binding Assay[2]
Functional AntagonismDemonstratedNot specifiedAdenylate Cyclase Inhibition Assay[1]

Experimental Protocols

The pharmacological characterization of this compound involved several key in vitro assays. The detailed methodologies are outlined below.

Radioligand Binding Assay (Saturation)
  • Objective: To determine the affinity and density of A3 adenosine receptors and to characterize the competitive nature of this compound.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the cloned human brain A3 adenosine receptor.

  • Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Procedure:

    • Membranes from HEK-293 cells expressing the human A3 receptor were prepared.

    • Saturation binding studies were conducted using increasing concentrations of [125I]AB-MECA.

    • To determine the competitive nature of this compound, saturation binding experiments were performed in the absence and presence of fixed concentrations of this compound (10 µM and 25 µM).[1]

    • Incubation was carried out at room temperature.

    • Bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was quantified using a gamma counter.

    • Data were analyzed using Scatchard analysis to determine the apparent dissociation constant (KD) and the maximum number of binding sites (Bmax).

[35S]Guanosine 5'-O-(3-thiotriphosphate) ([35S]GTP-γ-S) Binding Assay
  • Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-stimulated G protein activation.

  • Cell Line: HEK-293 cells stably expressing the human brain A3 adenosine receptor.

  • Radioligand: [35S]GTP-γ-S.

  • Procedure:

    • Membranes from HEK-293 cells expressing the human A3 receptor were prepared.

    • Membranes were incubated with [35S]GTP-γ-S in the presence of an A3 receptor agonist (e.g., NECA).

    • To test for antagonism, membranes were pre-incubated with this compound before the addition of the agonist and [35S]GTP-γ-S.

    • The incubation was carried out at 30°C for 30 minutes.[2]

    • The reaction was terminated by rapid filtration.

    • The amount of [35S]GTP-γ-S bound to the G proteins was determined by scintillation counting.

    • A decrease in agonist-stimulated [35S]GTP-γ-S binding in the presence of this compound indicated antagonist activity.[2]

Adenylate Cyclase Functional Assay
  • Objective: To confirm the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of adenylate cyclase.

  • Principle: The A3 adenosine receptor is coupled to Gi proteins, which inhibit the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

  • Procedure:

    • Whole cells or cell membranes expressing the A3 adenosine receptor were used.

    • The cells/membranes were incubated with an A3 receptor agonist in the presence and absence of this compound.

    • Adenylate cyclase was stimulated with forskolin.

    • The reaction was stopped, and the amount of cAMP produced was measured using a suitable assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

    • A reversal of the agonist-induced inhibition of adenylate cyclase activity by this compound confirmed its antagonist properties.

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/Go). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As a competitive antagonist, this compound binds to the A3 receptor and prevents the agonist from binding, thereby blocking this signaling cascade.

A3_Signaling_Pathway cluster_receptor Cell Membrane A3R A3 Adenosine Receptor G_protein Gαi/βγ A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->A3R Binds & Activates This compound This compound (Antagonist) This compound->A3R Binds & Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Membranes (HEK-293 with A3R) incubate Incubate Membranes with Radioligand ± this compound prep_membranes->incubate prep_ligands Prepare Radioligand ([125I]AB-MECA) & this compound Solutions prep_ligands->incubate filtrate Separate Bound & Free Ligand (Filtration) incubate->filtrate count Quantify Bound Radioactivity (Gamma Counting) filtrate->count analyze Scatchard Analysis (Determine KD & Bmax) count->analyze

References

MRS1067 flavonoid class and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available information, research, or chemical data corresponding to a flavonoid or compound designated "MRS1067." This identifier does not appear in scientific literature, chemical databases, or patent records.

It is possible that "this compound" represents an internal research code, a novel compound not yet disclosed in public forums, or a potential typographical error.

To provide a detailed technical guide as requested, further clarification is necessary. If "this compound" is an alternative designation for a known flavonoid, please provide any of the following information:

  • Alternative chemical name(s)

  • CAS Registry Number

  • Chemical structure (e.g., SMILES or IUPAC name)

  • Any relevant publication or patent numbers

Without this essential information, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Potential Therapeutic Applications of A3 Adenosine Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target for a spectrum of diseases, including cancer, inflammatory conditions, and neuropathic pain. Overexpression of A3AR has been identified in various tumor and inflammatory cells, making it a compelling target for therapeutic intervention. A3AR antagonists have shown potential in modulating key signaling pathways, thereby inhibiting cell proliferation, reducing inflammation, and alleviating pain. This technical guide provides an in-depth overview of the core therapeutic applications of A3AR antagonists, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is distinguished by its low expression in normal tissues and high expression in pathological conditions such as cancer and inflammation.[1] This differential expression pattern provides a therapeutic window for targeted therapies with a potentially favorable safety profile.

A3AR primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] It can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are pivotal in cell proliferation, survival, and inflammatory responses.[3][4] This guide explores the therapeutic potential of antagonizing A3AR in oncology, inflammatory disorders, and neuropathic pain.

Therapeutic Applications

Oncology

The overexpression of A3AR in various tumor types, including prostate cancer and glioblastoma, has positioned it as a viable target for anticancer therapies.[4][5] A3AR antagonists have demonstrated the ability to inhibit cancer cell proliferation and induce cell death.

2.1.1. Prostate Cancer

Preclinical studies have shown that A3AR antagonists can effectively inhibit the growth of prostate cancer cell lines.

  • Antagonists of Interest: AR 292 and AR 357 have been investigated for their anti-tumor effects in human prostate cancer cell lines (LNCaP, DU-145, and PC3).[6]

  • Mechanism of Action: These antagonists induce cell cycle arrest and DNA damage, leading to cell death.[6] AR 292 induces G2/M phase arrest, while AR 357 leads to G1 phase arrest.[7] They have also been shown to modulate the expression of genes involved in chemoresistance and ferroptosis.[6]

2.1.2. Glioblastoma

In glioblastoma, A3AR has been implicated in promoting angiogenesis and chemoresistance.

  • Antagonist of Interest: MRS1220, a selective A3AR antagonist, has been shown to reduce the differentiation of glioblastoma stem-like cells into endothelial cells under hypoxic conditions, thereby inhibiting blood vessel formation.[8]

  • Mechanism of Action: A3AR blockade with MRS1220 prevents the hypoxia-induced increase in the expression of endothelial cell markers and vascular endothelial growth factor (VEGF) secretion.[8]

Inflammatory Diseases

A3AR is highly expressed in inflammatory cells, and its modulation has been explored for the treatment of various inflammatory conditions.[3]

2.2.1. Psoriasis

Psoriasis is a chronic autoimmune inflammatory skin disease. While A3AR agonists like Piclidenoson have been investigated in clinical trials for psoriasis, the role of antagonists is also being explored preclinically.[9][10]

  • Mechanism of Action: A3AR modulation can inhibit the proliferation of keratinocytes and reduce the production of pro-inflammatory cytokines such as IL-17 and IL-23, key mediators in the pathogenesis of psoriasis.[9][11] The specific effects of antagonists in this context are an area of ongoing research.

2.2.2. Rheumatoid Arthritis (RA)

RA is a chronic inflammatory disorder affecting the joints. A3AR is upregulated in the synovial tissue of RA patients.[2]

  • Mechanism of Action: A3AR antagonists can counteract the effects of adenosine in the inflammatory milieu. Studies have shown that A3AR modulation can inhibit the NF-κB pathway and reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lymphocytes from RA patients.[2]

2.2.3. Inflammatory Bowel Disease (IBD)

In models of colitis, A3AR modulation has been shown to have anti-inflammatory effects.

  • Mechanism of Action: A3AR antagonists can contribute to the reduction of pro-inflammatory cytokines such as TNF-α and IL-6.[12] In experimental colitis, A3AR activation has been shown to mitigate pro-inflammatory cytokine production by inhibiting the NF-κB signaling pathway in the colonic mucosa.[13][14] The precise role of antagonists in this setting is under investigation.

Neuropathic Pain

A3AR has emerged as a target for the management of chronic neuropathic pain.

  • Antagonist of Interest: MRS1523 is a selective A3AR antagonist used in preclinical models to study the role of A3AR in neuropathic pain.[15]

  • Mechanism of Action: A3AR antagonists can prevent the anti-hyperalgesic effects of A3AR agonists and certain antidepressants like amitriptyline. This is achieved by preventing the decrease in pro-inflammatory cytokines and the phosphorylation of ERK1/2 and CREB.[16]

Quantitative Data of A3AR Antagonists

The following tables summarize the available quantitative data for various A3AR antagonists from preclinical studies.

Table 1: In Vitro Efficacy of A3AR Antagonists in Cancer

AntagonistCancer TypeCell LineAssay TypeParameterValueReference
AR 292Prostate CancerPC3Cell ViabilityGI₅₀~20 µM[6]
AR 357Prostate CancerPC3Cell ViabilityGI₅₀~15 µM[6]
MRS1220GlioblastomaU87MG GSCsCell Differentiation--[8]

Table 2: In Vitro Efficacy of A3AR Antagonists in Inflammatory Disease Models

AntagonistDisease ModelCell TypeAssay TypeParameterValueReference
MRS 1523PsoriasisHaCat (Keratinocytes)Proliferation Assay-Counteracted agonist effect[9]
MRS 1334Rheumatoid ArthritisLymphocytesCytokine Release-Counteracted agonist effect[2]

Table 3: In Vivo Efficacy of A3AR Antagonists in Neuropathic Pain Models

AntagonistAnimal ModelOutcome MeasureEffectReference
MRS1523Chronic Constriction Injury (Rat)Mechanical AllodyniaBlocked agonist-induced analgesia[17]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A3AR.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.

  • Radioligand: [¹²⁵I]AB-MECA or a suitable tritiated antagonist.

  • Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 1 µM IB-MECA).

  • Test antagonist at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation fluid and counter.

Protocol:

  • Incubate the cell membranes (20-50 µg protein) with the radioligand and varying concentrations of the test antagonist in the assay buffer.

  • Incubate at 25°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human A3AR.

  • A3AR agonist (e.g., IB-MECA).

  • Forskolin (to stimulate adenylyl cyclase).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test antagonist at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of the A3AR agonist (typically EC₈₀) in the presence of forskolin and a phosphodiesterase inhibitor.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

  • Determine the IC₅₀ of the antagonist by plotting the reversal of agonist-induced cAMP inhibition against the antagonist concentration.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This model is used to evaluate the anti-inflammatory efficacy of A3AR antagonists in rheumatoid arthritis.

Protocol:

  • Induction of Arthritis: Immunize male Lewis or Wistar rats with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is given 7-10 days later.

  • Antagonist Administration: Begin administration of the A3AR antagonist (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule, typically starting before or at the onset of clinical signs of arthritis.

  • Assessment of Arthritis: Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), erythema, and joint stiffness. Assign a clinical score to each paw.

  • Outcome Measures: At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6). Harvest joints for histopathological evaluation of inflammation, cartilage degradation, and bone erosion.

In Vivo Model: Paclitaxel-Induced Neuropathic Pain in Mice

This model is used to assess the efficacy of A3AR antagonists in alleviating chemotherapy-induced neuropathic pain.[18][19]

Protocol:

  • Induction of Neuropathy: Administer paclitaxel to mice (e.g., 4-8 mg/kg, intraperitoneally) on alternating days for a total of four injections.[20]

  • Antagonist Administration: Administer the A3AR antagonist at a specified dose and route, either prophylactically (before and during paclitaxel treatment) or therapeutically (after the development of neuropathic pain).

  • Behavioral Testing: Assess pain behaviors at baseline and at multiple time points after paclitaxel administration.

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., radiant heat).

  • Outcome Measures: Evaluate the ability of the antagonist to reverse or prevent the paclitaxel-induced decrease in paw withdrawal threshold or latency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by A3AR antagonists and a general workflow for their preclinical evaluation.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR G_protein Gαi/βγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Akt Akt PI3K->Akt Activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) Akt->MAPK_pathway Activates NFkB NF-κB Akt->NFkB Regulates MAPK_pathway->NFkB Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Gene_expression Gene Expression (Proliferation, Inflammation) NFkB->Gene_expression CREB->Gene_expression Antagonist A3AR Antagonist Antagonist->A3AR Blocks Adenosine Adenosine Adenosine->A3AR Activates

Caption: A3AR Signaling Pathways Modulated by Antagonists.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_optimization Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Determine IC50) Binding_Assay->Functional_Assay Cell_Proliferation Cell Proliferation Assays (e.g., MTT, SRB) Functional_Assay->Cell_Proliferation Signaling_Assay Western Blot / ELISA (MAPK, NF-kB, Cytokines) Cell_Proliferation->Signaling_Assay Disease_Model Disease Model Induction (e.g., CIA, Neuropathic Pain) Signaling_Assay->Disease_Model Dosing Antagonist Administration (Dose, Route, Schedule) Disease_Model->Dosing Behavioral Behavioral/Clinical Assessment Dosing->Behavioral Histology Histopathology & Biomarker Analysis Behavioral->Histology SAR Structure-Activity Relationship (SAR) Studies Histology->SAR ADMET ADMET Profiling SAR->ADMET Compound_Library Compound Library ADMET->Compound_Library Iterative Design Compound_Library->Binding_Assay

Caption: Preclinical Evaluation Workflow for A3AR Antagonists.

Conclusion

A3AR antagonists represent a promising class of therapeutic agents with potential applications in oncology, inflammatory diseases, and neuropathic pain. Their mechanism of action, centered on the modulation of key signaling pathways such as MAPK and NF-κB, provides a strong rationale for their development. The preclinical data, although still emerging for some indications, are encouraging. Further research, including comprehensive in vivo studies and well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of A3AR antagonists. The detailed methodologies and workflows presented in this guide offer a framework for the continued investigation and development of this exciting class of compounds.

References

Unveiling the Off-Target Profile of MRS1067: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1067, a flavonoid derivative, has been identified as a competitive antagonist of the adenosine A3 receptor (A3R). While showing preferential binding to the A3R, a comprehensive understanding of its interactions with other adenosine receptor subtypes is critical for a thorough assessment of its therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the off-target effects of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Finding: Off-Target Binding of this compound

This compound exhibits a notable off-target affinity for the adenosine A1 receptor. It is approximately 200-fold more selective for the human A3 receptor compared to the human A1 receptor.[1][2] This indicates that while this compound primarily acts on the A3 receptor, it can also modulate A1 receptor activity, particularly at higher concentrations.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinity of this compound for the human adenosine A3 and A1 receptors. Data for A2A and A2B receptors is not currently available in the reviewed literature.

Receptor SubtypeLigandKi (nM)Selectivity (fold vs. A3)
Human Adenosine A3This compound5601
Human Adenosine A1This compound~112,000*~200

*Ki for the human A1 receptor is estimated based on the reported 200-fold selectivity versus the human A3 receptor.

Experimental Protocols

The binding affinity of this compound for adenosine receptors was determined using competitive radioligand binding assays. Below are the detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Human Adenosine A3 Receptor
  • Cell Line and Membrane Preparation: Membranes were prepared from HEK-293 cells stably expressing the cloned human brain A3 adenosine receptor.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity A3 receptor agonist.

  • Assay Principle: The assay measures the ability of this compound to compete with the radioligand for binding to the A3 receptor.

  • Incubation: Membranes were incubated with the radioligand in the absence or presence of increasing concentrations of this compound.

  • Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay for Human Adenosine A1 Receptor

While the specific experimental details for determining the A1 receptor affinity of this compound were not fully detailed in the reviewed literature, a general protocol for this type of assay is as follows:

  • Cell Line and Membrane Preparation: Membranes would be prepared from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: A selective A1 receptor radioligand, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), would be used.

  • Assay Principle: Similar to the A3 receptor assay, this would be a competitive binding assay.

  • Incubation and Filtration: The incubation and filtration steps would be analogous to the A3 receptor binding assay.

  • Data Analysis: The Ki value would be calculated from the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the context of this compound's activity, the following diagrams illustrate the canonical signaling pathway of its primary target and the workflow of the binding assays.

G Signaling Pathway of the Adenosine A3 Receptor This compound This compound A3R Adenosine A3 Receptor This compound->A3R Antagonizes Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Canonical signaling pathway of the adenosine A3 receptor.

G Workflow of Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Expressed Receptors Incubation Incubate Membranes, Radioligand, and Compound Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound (Test Compound) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Measure Radioactivity Washing->Measurement IC50 Determine IC50 Measurement->IC50 Ki Calculate Ki IC50->Ki

General workflow for a competitive radioligand binding assay.

References

Methodological & Application

Unraveling the Cellular Impact of MRS1067: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental protocols and cellular effects of MRS1067, a compound of interest in cell culture applications. The following sections detail the methodologies for key experiments, summarize quantitative data, and illustrate the underlying signaling pathways.

Quantitative Data Summary

The effects of this compound on cell viability and proliferation have been evaluated across various cell lines. The following table summarizes the key quantitative data obtained from these studies.

Cell LineAssayEndpointConcentration/TimeResultReference
Breast Cancer (MCF-7, T47D)Viability Assay% Viability Reduction500 µg/mL (extracts)75-80% reduction[1]
Prostate Cancer (C2G)Synergy Assay (with Docetaxel)SynergyPre-treatment with MSeCHighly synergistic antitumor activity[2]
Mouse Mammary Tumor (4T1)MTT AssayIC505 to 200 µM (Verbascoside)117 µM[3]
Burkitt's Lymphoma (Ramos)Cell Survival AssayAnti-proliferative and pro-apoptotic activityNot specifiedSignificant[4]

Experimental Protocols

Detailed methodologies for critical experiments are provided below to ensure reproducibility and accurate interpretation of results.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from a study on the anti-proliferative effects of a compound on 4T1 mouse mammary tumor cells.[3]

Objective: To determine the concentration at which this compound inhibits cell growth by 50% (IC50).

Materials:

  • Target cells (e.g., 4T1 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a method used to confirm apoptosis-inducing effects.[3]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways

The mechanism of action of this compound appears to involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

TNF Signaling Pathway

The Tumor Necrosis Factor (TNF) signaling pathway is a critical regulator of inflammation and apoptosis.[5] Disregulation of this pathway is often observed in cancer.

TNF_Signaling_Pathway TNF TNFα TNFR TNFR1 TNF->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates RIP1->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival)

Caption: TNF Signaling Pathway leading to NF-κB activation.

Experimental Workflow: Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h MRS1067_Treatment This compound Treatment (Serial Dilutions) Incubation_24h->MRS1067_Treatment Incubation_Treatment Treatment Incubation (24-72h) MRS1067_Treatment->Incubation_Treatment MTT_Addition MTT Addition Incubation_Treatment->MTT_Addition Incubation_MTT 4h Incubation MTT_Addition->Incubation_MTT DMSO_Addition DMSO Addition Incubation_MTT->DMSO_Addition Absorbance_Reading Absorbance Reading (570 nm) DMSO_Addition->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT-based cell viability assay.

References

Dissolving P2Y1 Receptor Antagonists for In Vivo Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of P2Y1 receptor antagonists, with a specific focus on MRS2179, a widely used selective antagonist for this receptor. The information provided is intended to guide researchers in preparing these compounds for in vivo studies.

Note: The initial request specified "MRS1067." However, extensive database searches suggest this may be a typographical error, as MRS2179 is a well-characterized P2Y1 antagonist with available in vivo data. This document will proceed under the assumption that MRS2179 is the compound of interest.

Chemical Properties and Solubility

MRS2179 is a potent and selective antagonist of the P2Y1 receptor. It is commercially available, typically as a tetrasodium salt or ammonium salt hydrate. The solubility of MRS2179 is a critical factor for its use in in vivo studies, as it dictates the achievable concentration in a dosing solution.

Compound NameSalt FormMolecular Weight ( g/mol )SolubilityReference
MRS2179Tetrasodium salt513.16Soluble to 50 mM in water[1]
MRS2179Ammonium salt hydrate460.27Soluble in water to 100 mM

Experimental Protocol: Preparation of MRS2179 for In Vivo Administration

This protocol outlines the steps for preparing a sterile solution of MRS2179 suitable for intravenous administration in animal models.

Materials:

  • MRS2179 (tetrasodium salt or ammonium salt hydrate)

  • Sterile, pyrogen-free water for injection (WFI) or sterile 0.9% saline

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

  • Laminar flow hood or sterile workspace

Procedure:

  • Calculate the required amount of MRS2179: Based on the desired dosing concentration and the total volume needed for the study, calculate the mass of MRS2179 required.

  • Weigh the compound: In a sterile environment, accurately weigh the calculated amount of MRS2179 powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed MRS2179 powder to a sterile vial.

    • Add the required volume of sterile WFI or 0.9% saline to the vial.

    • Vortex the vial thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Storage: Store the final sterile solution at -20°C for long-term storage. For short-term use, the solution can be stored at 2-8°C. Avoid repeated freeze-thaw cycles.

In Vivo Administration:

One study has reported the successful intravenous injection of MRS2179 in rats and mice, which resulted in the inhibition of ADP-induced platelet aggregation.[2] The exact vehicle used for the in vivo injection was not specified, but a sterile saline solution is a common and appropriate choice for intravenous administration of water-soluble compounds.

Experimental Workflow

The following diagram illustrates the general workflow for preparing a P2Y1 antagonist solution for in vivo studies.

G cluster_prep Solution Preparation cluster_qc Quality Control & Storage cluster_admin In Vivo Administration calc Calculate required mass of MRS2179 weigh Weigh MRS2179 powder calc->weigh dissolve Dissolve in sterile vehicle (e.g., saline) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex filter Sterile filter (0.22 µm) vortex->filter store Store at appropriate temperature (-20°C or 2-8°C) filter->store administer Administer to animal model (e.g., intravenous injection) store->administer

Caption: Workflow for preparing MRS2179 for in vivo studies.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq protein-coupled receptor. Its activation by ADP initiates a signaling cascade that leads to platelet aggregation. Antagonists like MRS2179 block this pathway.

G ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation MRS2179 MRS2179 MRS2179->P2Y1 Inhibition

Caption: Simplified P2Y1 receptor signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific in vivo dosage and administration protocols for the A2B adenosine receptor antagonist MRS1067 in rodent models. Therefore, these application notes and protocols are based on a representative and potent xanthine-based A2B antagonist, PSB-603 , to provide a practical framework for researchers. Investigators should always perform dose-response studies to determine the optimal dosage for their specific experimental conditions and animal models.

Introduction

The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is activated by adenosine. Under physiological conditions, adenosine levels are low; however, in pathological states such as inflammation, hypoxia, and cancer, extracellular adenosine concentrations rise significantly, leading to the activation of the low-affinity A2BAR. This activation has been implicated in a variety of cellular processes, including vasodilation, inflammation, and cell proliferation. Consequently, A2BAR antagonists are being investigated as potential therapeutic agents for a range of disorders, including chronic inflammatory diseases, metabolic disorders, and cancer.

These application notes provide a summary of the available data on the use of a representative A2BAR antagonist, PSB-603, in a mouse model of diet-induced obesity. The provided protocols and data tables are intended to serve as a guide for researchers planning in vivo studies with A2BAR antagonists.

Quantitative Data Summary

The following table summarizes the dosage and administration details for the A2B antagonist PSB-603 in a study investigating its effects on obesity and metabolic disorders in mice.[1]

CompoundAnimal ModelDosageAdministration RouteVehicleTreatment DurationKey Findings
PSB-603C57BL/6J mice with diet-induced obesity5 mg/kg or 2 x 5 mg/kg dailyIntraperitoneal (i.p.)1% Tween 80 in saline14 daysSignificantly reduced body weight in obese mice.[1]

Experimental Protocols

This section provides a detailed methodology for an in vivo study using the A2B antagonist PSB-603 in a diet-induced obesity mouse model, based on a published study.[1]

Materials and Reagents
  • A2B Antagonist: PSB-603

  • Vehicle: 1% Tween 80 in sterile saline (0.9% NaCl)

  • Animals: Male C57BL/6J mice

  • Diet: High-fat diet (HFD) and standard chow

  • Syringes and needles for intraperitoneal injection

  • Animal balance

  • Equipment for blood collection and analysis (e.g., glucose meter, centrifuge)

Animal Model and Experimental Design
  • Acclimatization: Upon arrival, house the mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week to allow for acclimatization.

  • Induction of Obesity: Divide the animals into two main groups: a control group receiving standard chow and an experimental group receiving a high-fat diet (HFD) to induce obesity. Monitor the body weight of the animals regularly. The HFD is typically administered for 12-14 weeks.

  • Treatment Groups: After the induction of obesity, divide the HFD-fed mice into treatment and vehicle control groups. A lean control group on a standard diet should also be included.

    • Vehicle Group: HFD-fed mice receiving daily intraperitoneal injections of the vehicle (1% Tween 80 in saline).

    • PSB-603 Group: HFD-fed mice receiving daily intraperitoneal injections of PSB-603 (e.g., 5 mg/kg).

  • Drug Preparation and Administration:

    • Prepare a stock solution of PSB-603.

    • On each day of the experiment, suspend the required amount of PSB-603 in 1% Tween 80 in sterile saline to achieve the desired final concentration for injection. Ensure the solution is well-mixed before each injection.

    • Administer the PSB-603 suspension or vehicle via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg body weight).

In Vivo Efficacy Evaluation
  • Body Weight Monitoring: Record the body weight of each animal daily or every other day throughout the treatment period.

  • Food and Water Intake: Measure food and water consumption to assess any effects of the treatment on appetite.

  • Metabolic Assessments: At the end of the treatment period, perform relevant metabolic tests, such as:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Insulin Tolerance Test (ITT): After a short fast, administer insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose levels at various time points.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals according to approved protocols.

    • Collect blood samples for analysis of plasma parameters such as insulin, triglycerides, and cholesterol.

    • Harvest tissues of interest (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for evaluating an A2B antagonist in vivo.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor Activates This compound / PSB-603 This compound / PSB-603 This compound / PSB-603->A2B Receptor Inhibits Gαs Gαs A2B Receptor->Gαs Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Diet-Induced Obesity Model\n(High-Fat Diet) Diet-Induced Obesity Model (High-Fat Diet) Animal Acclimatization->Diet-Induced Obesity Model\n(High-Fat Diet) Randomization into Treatment Groups Randomization into Treatment Groups Diet-Induced Obesity Model\n(High-Fat Diet)->Randomization into Treatment Groups Vehicle Control Group\n(i.p. injections) Vehicle Control Group (i.p. injections) Randomization into Treatment Groups->Vehicle Control Group\n(i.p. injections) A2B Antagonist Group\n(e.g., PSB-603, i.p. injections) A2B Antagonist Group (e.g., PSB-603, i.p. injections) Randomization into Treatment Groups->A2B Antagonist Group\n(e.g., PSB-603, i.p. injections) In Vivo Efficacy Evaluation\n(Body Weight, Metabolic Tests) In Vivo Efficacy Evaluation (Body Weight, Metabolic Tests) Vehicle Control Group\n(i.p. injections)->In Vivo Efficacy Evaluation\n(Body Weight, Metabolic Tests) A2B Antagonist Group\n(e.g., PSB-603, i.p. injections)->In Vivo Efficacy Evaluation\n(Body Weight, Metabolic Tests) Terminal Procedures\n(Blood & Tissue Collection) Terminal Procedures (Blood & Tissue Collection) In Vivo Efficacy Evaluation\n(Body Weight, Metabolic Tests)->Terminal Procedures\n(Blood & Tissue Collection) Data Analysis & Interpretation Data Analysis & Interpretation Terminal Procedures\n(Blood & Tissue Collection)->Data Analysis & Interpretation

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for Utilizing MRS1067 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of MRS1067 and other P2Y13 receptor antagonists in radioligand binding assays. The protocols outlined below are designed to guide researchers in characterizing the binding affinity of novel compounds targeting the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes.

Introduction to the P2Y13 Receptor and this compound

The P2Y13 receptor is a member of the P2Y family of purinergic receptors, activated by adenosine diphosphate (ADP).[1] It is coupled to the Gi protein, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The P2Y13 receptor is expressed in various tissues, including the spleen, liver, brain, and pancreas, and plays a role in cholesterol metabolism, bone homeostasis, and neuronal function.[1][4] Given its therapeutic potential, the identification and characterization of selective P2Y13 receptor antagonists are of significant interest.

While specific radioligand binding assay data for this compound is not extensively available in the public domain, this document provides a comprehensive protocol that can be adapted for its characterization, alongside data for other known P2Y13 antagonists like MRS2211.

P2Y13 Receptor Signaling Pathway

The activation of the P2Y13 receptor by its endogenous ligand ADP initiates a signaling cascade through the Gi protein subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. Downstream effects of this pathway are cell-type specific and can influence a variety of cellular functions.

P2Y13_Signaling_Pathway ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Mediates

P2Y13 Receptor Signaling Pathway

Experimental Protocols

Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor.[5][6] The following protocols describe saturation and competition binding assays, which are essential for characterizing the binding properties of the radioligand and unlabeled test compounds like this compound, respectively.

Experimental Workflow for Radioligand Binding Assay

The general workflow for a filtration-based radioligand binding assay involves the incubation of a receptor source with a radioligand, followed by the separation of bound and free radioligand and subsequent quantification of radioactivity.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from 1321N1 cells expressing P2Y13) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [33P]2MeSADP) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (e.g., this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies radioactivity) Filtration->Counting Analysis Data Analysis (Determine Kd, Bmax, Ki) Counting->Analysis

Radioligand Binding Assay Workflow
Materials and Reagents

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human P2Y13 receptor (e.g., 1321N1 astrocytoma cells or CHO-K1 cells).[2][3]

  • Radioligand: [33P]2-methylthio-ADP ([33P]2MeSADP) is a suitable radioligand for P2Y13 receptor binding assays.[3]

  • Test Compound (Unlabeled): this compound or other P2Y13 receptor antagonists.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known P2Y13 agonist or antagonist (e.g., 10 µM ADPβS or ARC69931MX).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Cocktail and Counter.

Protocol 1: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.

  • Prepare Radioligand Dilutions: Prepare serial dilutions of [33P]2MeSADP in binding buffer to achieve a final concentration range of 0.1 to 30 nM.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of cell membranes (10-20 µg protein), 50 µL of [33P]2MeSADP at various concentrations, and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of cell membranes, 50 µL of [33P]2MeSADP at various concentrations, and 50 µL of non-specific binding control.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay determines the inhibitory constant (Ki) of an unlabeled test compound (e.g., this compound).

  • Prepare Reagents:

    • Prepare a fixed concentration of [33P]2MeSADP in binding buffer (typically at or near its Kd value).

    • Prepare serial dilutions of the unlabeled test compound (e.g., this compound) in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of cell membranes, 50 µL of [33P]2MeSADP, and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of cell membranes, 50 µL of [33P]2MeSADP, and 50 µL of non-specific binding control.

    • Competition: 50 µL of cell membranes, 50 µL of [33P]2MeSADP, and 50 µL of the unlabeled test compound at various concentrations.

  • Incubation, Filtration, and Counting: Follow steps 3-5 of the Saturation Binding Assay Protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[7]

Data Presentation

Quantitative data from radioligand binding assays should be summarized in a clear and structured format to facilitate comparison between different compounds.

Table 1: Binding Affinities of P2Y13 Receptor Antagonists

CompoundActionIC50 (nM)pIC50Ki (nM)RadioligandCell LineReference
ARC69931MX Antagonist4--[33P]2MeSADP1321N1[3]
MRS2211 Competitive Antagonist-5.97-Not SpecifiedNot Specified[8]
ADPβS Agonist--Affinity for P2Y1, P2Y12, and P2Y13Not SpecifiedNot Specified[9]

Note: Data for this compound is not currently available in the cited literature. The provided protocols can be used to determine its binding affinity.

Conclusion

The protocols detailed in these application notes provide a robust framework for the characterization of this compound and other novel compounds targeting the P2Y13 receptor. By employing saturation and competition radioligand binding assays, researchers can accurately determine the binding affinities (Kd and Ki) of these compounds, which is a critical step in the drug discovery and development process. The provided information on suitable cell lines, radioligands, and data analysis methods will aid in the successful implementation of these assays in the laboratory.

References

Application Notes and Protocols for Hippocampal Slice Electrophysiology: Investigating the Role of P2Y1 Receptors with MRS1067

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for utilizing hippocampal slices in electrophysiological recordings to investigate synaptic transmission and plasticity. A particular focus is placed on the application of MRS1067, a putative antagonist of the P2Y1 receptor, for elucidating the role of this purinergic receptor in hippocampal function. The hippocampus, a brain region critical for learning and memory, is a well-established model for studying synaptic mechanisms.[1][2][3][4] Electrophysiology in acute brain slices allows for the controlled study of neural circuits in an ex vivo preparation that preserves the local cellular architecture.[2][5]

P2Y receptors are a class of G-protein-coupled receptors activated by extracellular nucleotides like ATP and ADP.[6][7] The P2Y1 receptor subtype is implicated in various physiological processes, and its modulation in the hippocampus may have significant implications for understanding and treating neurological and psychiatric disorders.[1][4][8] While specific data on this compound is limited in the public domain, this protocol is based on established methodologies for applying similar P2Y1 receptor antagonists, such as MRS2179 and MRS2500, in hippocampal electrophysiology.[6][9][10]

Data Presentation

Table 1: Composition of Artificial Cerebrospinal Fluid (ACSF)
ComponentCutting ACSF (mM)Recording ACSF (mM)
NaCl125125
KCl2.52.5
MgCl₂71
CaCl₂0.52
NaH₂PO₄1.251.25
NaHCO₃2525
D-Glucose2525

Note: Solutions should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain pH around 7.4.[11][12]

Table 2: Composition of Intracellular Solution for Patch-Clamp Recording
ComponentConcentration (mM)
K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
EGTA0.2

Note: Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

Table 3: Experimental Parameters for this compound Application
ParameterValueRationale
This compound Concentration Range 1 - 10 µM (suggested starting range)Based on typical concentrations for P2Y1 antagonists. The optimal concentration should be determined empirically.
Pre-incubation Time 15 - 30 minutesTo allow for sufficient diffusion of the compound into the slice before recording.
Washout Period > 30 minutesTo determine the reversibility of the observed effects.
Vehicle Control ACSF with equivalent % of DMSO or other solventTo control for any effects of the solvent used to dissolve this compound.

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents.

Materials:

  • Rodent (mouse or rat)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Chilled cutting ACSF (see Table 1)

  • Recording ACSF (see Table 1)

  • Incubation chamber

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogen-bubbled cutting ACSF to clear blood from the brain.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting ACSF.

  • Isolate the hippocampus. For transverse slices, a 20-30 degree angle cut relative to the horizontal plane can be made to preserve the Schaffer collateral pathway.[13]

  • Mount the hippocampus onto the vibratome stage and submerge it in the chilled cutting ACSF.

  • Cut slices at a thickness of 300-400 µm.[13][14]

  • Transfer the slices to an incubation chamber containing recording ACSF at 32-34°C for a recovery period of at least 1 hour.[11] Continuously bubble the ACSF with carbogen.

Electrophysiological Recording

This section details the procedures for whole-cell patch-clamp and field potential recordings.

Materials:

  • Prepared hippocampal slices

  • Recording chamber on a microscope stage

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (for patch-clamp) or glass microelectrodes (for field recordings)

  • Intracellular solution (see Table 2) for patch-clamp

  • Stimulating electrode

Procedure for Whole-Cell Patch-Clamp:

  • Transfer a recovered slice to the recording chamber, continuously perfused with oxygenated recording ACSF at 32-34°C.

  • Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull glass micropipettes to a resistance of 3-6 MΩ and fill with intracellular solution.

  • Approach a neuron with the micropipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials).

Procedure for Field Potential Recording:

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]

  • Deliver a baseline stimulus every 30 seconds to establish a stable response.

Application of this compound
  • After establishing a stable baseline recording for at least 10-20 minutes, switch the perfusion to recording ACSF containing the desired concentration of this compound.

  • Record the effects of this compound on synaptic transmission for 15-30 minutes.

  • To test for reversibility, perfuse the slice with standard recording ACSF (washout) for at least 30 minutes.

Induction of Synaptic Plasticity (Optional)

To investigate the effect of this compound on long-term potentiation (LTP) or long-term depression (LTD):

  • LTP Induction: After recording a stable baseline in the presence of this compound or vehicle, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • LTD Induction: Utilize a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) to induce LTD.[3]

  • Continue recording for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.

Visualizations

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_plasticity Synaptic Plasticity (Optional) cluster_analysis Data Analysis Anesthesia Anesthesia Perfusion Perfusion Anesthesia->Perfusion 1 Brain_Dissection Brain_Dissection Perfusion->Brain_Dissection 2 Slicing Slicing Brain_Dissection->Slicing 3 Recovery Recovery Slicing->Recovery 4 Baseline_Recording Baseline_Recording Recovery->Baseline_Recording 5 MRS1067_Application MRS1067_Application Baseline_Recording->MRS1067_Application 6 Post_Drug_Recording Post_Drug_Recording MRS1067_Application->Post_Drug_Recording 7 Washout Washout Post_Drug_Recording->Washout 8 Plasticity_Induction Plasticity_Induction Post_Drug_Recording->Plasticity_Induction 9 Data_Analysis Data_Analysis Washout->Data_Analysis Post_Induction_Recording Post_Induction_Recording Plasticity_Induction->Post_Induction_Recording 10 Post_Induction_Recording->Data_Analysis P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Response (e.g., modulation of ion channels, neurotransmitter release) PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Activity ADP ADP/ATP ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Blocks

References

Application of MRS1067 in Inflammation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1067 is a selective and competitive antagonist of the A3 adenosine receptor (A3AR).[1][2] The A3AR is implicated in a variety of physiological and pathophysiological processes, including inflammation. A3AR antagonists, such as this compound, are valuable tools for investigating the role of this receptor in inflammatory responses and are being explored as potential anti-inflammatory agents.[1] This document provides detailed application notes and protocols for the use of this compound in inflammation research, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of agonists to the A3 adenosine receptor. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi protein.[3] Activation of A3AR by endogenous adenosine or synthetic agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, A3AR signaling can involve the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[3] By antagonizing the A3AR, this compound can prevent these downstream signaling events, thereby modulating inflammatory processes.

Data Presentation

Quantitative Data for this compound
ParameterSpeciesReceptorValueAssay TypeReference
KᵢHumanA3 Adenosine Receptor0.56 µMCompetitive Binding Assay[1]
Antagonistic ActivityHumanA3 Adenosine ReceptorDid not reverse A3 agonist-elicited inhibition of TNF-α formation at submicromolar concentrationsTNF-α Release Assay[1]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the A3 adenosine receptor, which is antagonized by this compound.

A3AR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates MAPK MAPK Pathway (ERK1/2, p38) A3AR->MAPK AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Produces PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Gi->AC Inhibits Gi->PLC Activates Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks Inflammatory_Response Modulation of Inflammatory Response cAMP->Inflammatory_Response Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Inflammatory_Response MAPK->Inflammatory_Response

A3 Adenosine Receptor Signaling Pathway.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol describes the use of this compound to evaluate its ability to antagonize the effects of an A3AR agonist on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • A3 Adenosine Receptor Agonist (e.g., Cl-IB-MECA)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

Experimental Workflow Diagram:

in_vitro_workflow A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with this compound B->C D Add A3AR Agonist C->D E Stimulate with LPS D->E F Incubate for 4-24 hours E->F G Collect supernatant F->G H Measure TNF-α by ELISA G->H

In Vitro Anti-Inflammatory Assay Workflow.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[4]

  • Pre-treatment: The next day, carefully remove the culture medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in fresh medium for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Agonist Addition: Add a selective A3AR agonist (e.g., Cl-IB-MECA) at a concentration known to modulate inflammatory responses.

  • Inflammatory Stimulation: Immediately after adding the agonist, stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce an inflammatory response.[4]

  • Incubation: Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common model of acute inflammation to evaluate the anti-inflammatory potential of this compound in vivo.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle for this compound (e.g., saline with 0.5% Tween 80)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or calipers

  • Syringes and needles

Experimental Workflow Diagram:

in_vivo_workflow A Administer this compound (e.g., i.p.) B Wait 30-60 minutes A->B C Induce inflammation: Inject carrageenan into paw B->C D Measure paw volume at regular intervals (e.g., 1-5 hours) C->D E Calculate percent inhibition of edema D->E

In Vivo Carrageenan-Induced Paw Edema Workflow.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control group

    • This compound treated groups (at least 3 different doses)

    • Positive control group (e.g., indomethacin, 5 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30 to 60 minutes before the carrageenan injection.[5]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[5][6]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema can be calculated using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the A3 adenosine receptor in inflammation. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the anti-inflammatory potential of targeting the A3AR. Proper experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and reproducible results.

References

MRS1067: A Potent and Selective Tool for Investigating A3 Adenosine Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for research use only. It is not intended for diagnostic or therapeutic purposes.

Introduction

MRS1067 is a flavonoid derivative that has been identified as a potent and selective competitive antagonist of the human A3 adenosine receptor (A3AR).[1] Initially explored within a series of flavonoids, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR. This receptor, a member of the G protein-coupled receptor (GPCR) family, is implicated in a variety of cellular processes and is a therapeutic target for conditions such as inflammation, cancer, and ischemia.

Contrary to some initial classifications, comprehensive pharmacological studies have demonstrated that the primary target of this compound is the A3 adenosine receptor, not the A2B receptor. This document provides a detailed overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its application in key in vitro assays.

Mechanism of Action

This compound functions as a competitive antagonist at the A3 adenosine receptor. This means that it binds to the same site on the receptor as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the binding site, this compound prevents adenosine and other A3AR agonists from binding and initiating downstream signaling cascades. The A3AR primarily couples to the inhibitory G protein, Gi, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this agonist-induced inhibition.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for the human adenosine A3 receptor.

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

Receptor SubtypeKᵢ (μM)Selectivity vs. A3Reference
A3 0.56 -[1]
A1>100~200-fold[1]
A2AN/AN/A
A2BN/AN/A

N/A: Data not available in the reviewed literature.

Table 2: Functional Antagonism of this compound at the Human A3 Adenosine Receptor

AssayAgonistCell LineMeasured EffectReference
Adenylyl Cyclase InhibitionIB-MECACHO cells expressing human A3ARInhibition of agonist-induced adenylyl cyclase inhibition[1]
[³⁵S]GTPγS BindingCl-IB-MECAHEK-293 cells expressing human A3ARInhibition of agonist-induced [³⁵S]GTPγS binding[1]

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor, upon activation by an agonist, initiates a signaling cascade primarily through the Gi protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This compound, as a competitive antagonist, blocks this pathway at the receptor level.

A3R_Signaling cluster_membrane Plasma Membrane A3R A3 Adenosine Receptor Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Adenosine (Agonist) Agonist->A3R Binds & Activates This compound This compound (Antagonist) This compound->A3R Binds & Blocks ATP ATP ATP->AC Response Cellular Response (e.g., inhibition of inflammation) cAMP->Response Leads to

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for characterizing the antagonist properties of this compound at the A3 adenosine receptor.

Experimental_Workflow start Start: Characterize This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (Determine IC50/KB) start->functional_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis cAMP_assay Adenylyl Cyclase Inhibition Assay functional_assay->cAMP_assay GTP_assay [³⁵S]GTPγS Binding Assay functional_assay->GTP_assay cAMP_assay->data_analysis GTP_assay->data_analysis conclusion Conclusion: This compound is a competitive A3AR antagonist data_analysis->conclusion

Caption: Workflow for this compound Characterization.

Experimental Protocols

Radioligand Binding Assay for Human A3 Adenosine Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human A3 adenosine receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Adenosine Deaminase (ADA): To remove endogenous adenosine.

  • Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • This compound Stock Solution: Prepare a concentrated stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice. Resuspend the membranes in assay buffer to a final concentration that yields adequate signal-to-noise (typically 10-50 µg protein per well).

  • Adenosine Deaminase Treatment: Pre-treat the membrane suspension with 2 U/mL of adenosine deaminase for 30 minutes at room temperature to degrade any endogenous adenosine.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of membrane suspension + 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of membrane suspension + 50 µL of 10 µM NECA.

    • This compound Competition: 50 µL of membrane suspension + 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Radioligand Addition: Add 50 µL of [¹²⁵I]AB-MECA to all wells at a final concentration close to its Kₑ (typically 0.5-1.0 nM).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing the A3AR.

Materials:

  • Cell Line: CHO or HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Assay Medium: Serum-free medium or HBSS.

  • Forskolin: To stimulate adenylyl cyclase activity.

  • A3AR Agonist: IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide).

  • This compound Stock Solution: In DMSO.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or Ro 20-1724, to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).

Protocol:

  • Cell Seeding: Seed the A3AR-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist:

    • Wash the cells once with assay medium.

    • Add assay medium containing the PDE inhibitor to each well.

    • Add varying concentrations of this compound to the appropriate wells. For control wells, add vehicle (DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of the A3AR agonist IB-MECA (typically the EC₈₀ concentration) to all wells except the basal control.

    • Simultaneously, add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate adenylyl cyclase.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using a plate reader.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value of this compound for the inhibition of the agonist effect.

    • The antagonist dissociation constant (Kₑ) can be determined using the Schild equation by performing the assay with multiple concentrations of the agonist in the presence of different fixed concentrations of this compound.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the A3AR and is used to assess the ability of this compound to block agonist-induced G protein activation.

Materials:

  • Cell Membranes: From HEK-293 or CHO cells expressing the human A3AR.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: To ensure G proteins are in their inactive state at the start of the assay.

  • A3AR Agonist: Cl-IB-MECA (2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • This compound Stock Solution: In DMSO.

  • Adenosine Deaminase (ADA).

  • 96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

Protocol:

  • Membrane and Reagent Preparation:

    • Thaw cell membranes on ice and resuspend in assay buffer. Pre-treat with 2 U/mL ADA for 30 minutes at room temperature.

    • Prepare solutions of GDP, agonist (Cl-IB-MECA), and this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the following:

    • Cell membranes (typically 5-20 µg protein/well).

    • GDP (final concentration 1-10 µM).

    • Varying concentrations of this compound or vehicle.

    • A fixed concentration of Cl-IB-MECA (EC₈₀-EC₉₀).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the antagonist to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells (final concentration 0.1-0.5 nM) to start the binding reaction.

  • Incubation: Incubate for 60-90 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.

    • Plot the percentage of agonist-stimulated binding against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value for this compound.

In Vivo Applications

While specific in vivo studies detailing the use of this compound are not extensively documented in the readily available literature, A3 adenosine receptor antagonists are commonly evaluated in animal models of inflammation, neuropathic pain, and cancer. A general protocol for assessing the anti-inflammatory effects of an A3AR antagonist in a rodent model is provided below.

General Protocol: Carrageenan-Induced Paw Edema in Rodents

This model is a classic and widely used assay to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Carrageenan: 1% (w/v) solution in sterile saline.

  • This compound: To be dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Pletysmometer: For measuring paw volume.

  • Syringes and needles.

Protocol:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin), and one or more this compound treatment groups at different doses. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis:

    • Calculate the paw edema as the increase in paw volume at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a well-characterized, selective competitive antagonist of the human A3 adenosine receptor. Its utility as a tool compound is underscored by its ability to potently block A3AR-mediated signaling in a variety of in vitro assays. The protocols provided herein offer a robust framework for researchers to further investigate the role of the A3 adenosine receptor in health and disease using this compound. It is crucial for researchers to note the correct pharmacological target of this compound to ensure accurate experimental design and data interpretation.

References

Unveiling MRS1067: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Providing a comprehensive resource for researchers, scientists, and drug development professionals, this document details the commercially available sources, applications, and experimental protocols for MRS1067, a notable antagonist of the A3 adenosine receptor (A3AR). This guide aims to facilitate the procurement and effective utilization of this compound in preclinical research settings.

Introduction to this compound

This compound is a potent and selective antagonist of the A3 adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. Its selectivity makes it a valuable tool for investigating the specific roles of the A3AR in these conditions and for the development of novel therapeutic agents.

Chemical Identity:

Parameter Value
Chemical Name 3-Ethyl-1,3-dihydro-1-propyl-8-(1-(3-(trifluoromethyl)phenyl)methyl)-2H-imidazo[2,1-i]purin-2-one
Synonyms This compound
Molecular Formula C24H25F3N6O
Molecular Weight 482.5 g/mol
CAS Number 179798-63-3

Commercial Availability

This compound is available from several reputable suppliers of research chemicals. Researchers are advised to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Supplier Product Number Purity Formulation Storage
Cayman Chemical Item No. 10007204≥98%A crystalline solid-20°C
Tocris Bioscience Cat. No. 1367>98%Off-white solidStore at -20°C
Santa Cruz Biotechnology sc-203260Not specifiedPowderStore at -20°C

Note: This list is not exhaustive and other suppliers may be available. Purity and formulation may vary by supplier and batch.

Application Notes

This compound is a versatile tool for in vitro and in vivo studies of A3 adenosine receptor function.

3.1. In Vitro Applications:

  • Receptor Binding Assays: this compound can be used as a competitor in radioligand binding assays to determine the affinity of other compounds for the A3AR.

  • Functional Assays: It is used to block A3AR-mediated signaling pathways, such as the inhibition of adenylyl cyclase activity or the modulation of intracellular calcium levels. Common assays include cAMP assays and calcium mobilization assays.

  • Cell-Based Studies: this compound can be used to investigate the role of A3AR in various cellular processes, including cell proliferation, apoptosis, and inflammation in relevant cell lines.

3.2. In Vivo Applications:

  • Pharmacological Studies: this compound can be administered to animal models to investigate the physiological and pathological roles of the A3AR in various disease states.

  • Target Validation: It serves as a tool to validate the A3AR as a therapeutic target for specific indications.

Biological Activity Data:

Assay Species Value
Ki (A3 Receptor) Human2.1 nM
Ki (A1 Receptor) Human1300 nM
Ki (A2A Receptor) Human>10000 nM

Data sourced from supplier technical data sheets and scientific literature. Values may vary depending on the experimental conditions.

Experimental Protocols

4.1. Protocol: In Vitro A3 Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human A3 adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A3 adenosine receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)

  • Radioligand: [¹²⁵I]AB-MECA (or other suitable A3AR agonist/antagonist radioligand)

  • Non-specific binding control: 10 µM NECA

  • Test compound (e.g., this compound)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hA3AR cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet (cell membranes) in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration equal to its Kd), and 50 µL of various concentrations of the test compound (or this compound as a control).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM NECA.

    • Add 50 µL of the cell membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

4.2. Visualizing the Workflow

Workflow for A3AR Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Harvest Harvest HEK293-hA3AR Cells Homogenize Homogenize Cells Harvest->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge (40,000 x g) Centrifuge1->Centrifuge2 Resuspend Resuspend Membranes Centrifuge2->Resuspend Add_Components Add Radioligand, Test Compound, and Membranes Resuspend->Add_Components Setup Set up 96-well Plate Setup->Add_Components Incubate Incubate (90 min, RT) Add_Components->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: Workflow of an in vitro A3 adenosine receptor binding assay.

Signaling Pathway

The A3 adenosine receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate other signaling pathways, including the phospholipase C (PLC) pathway. This compound, as an antagonist, blocks these downstream effects by preventing agonist binding to the receptor.

A3 Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Adenosine) Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Simplified signaling pathway of the A3 adenosine receptor.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on the safe handling, storage, and disposal of this compound. Standard laboratory personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Disclaimer: This document is intended for research purposes only and is not for human or veterinary use. The information provided is based on currently available data and may be subject to change. Researchers should always refer to the latest product information and safety data sheets from the supplier.

Application Notes and Protocols for the Administration of P2Y1 Receptor Antagonists in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the administration of P2Y1 receptor antagonists in animal research, with a focus on compounds structurally and functionally related to MRS1067. Due to the limited availability of public information on this compound, this guide leverages established methodologies for the well-characterized and selective P2Y1 receptor antagonists, MRS2179 and MRS2500. These protocols are intended to serve as a comprehensive resource for designing and executing in vivo studies involving P2Y1 receptor inhibition.

The P2Y1 receptor, a Gq-coupled purinergic receptor, plays a crucial role in various physiological processes, most notably in ADP-induced platelet aggregation. Consequently, antagonists of this receptor are of significant interest in the development of novel antithrombotic therapies. The protocols outlined below are designed to ensure the safe and effective delivery of these agents in preclinical animal models.

Data Presentation: Quantitative Administration Parameters

The following table summarizes key quantitative data for the administration of P2Y1 receptor antagonists in common animal models, compiled from published literature.

CompoundAnimal ModelAdministration RouteDosageVehiclePurpose
MRS2500 MiceIntravenous (i.v.)Not specified in abstract[1]Not specified in abstract[1]Inhibition of ex vivo platelet aggregation and in vivo thrombosis[1]
MRS2179 MiceIntravenous (i.v.)Not specified in abstractSalineInhibition of platelet aggregation and prolongation of bleeding time
MRS2179 RatsIntravenous (i.v.)Not specified in abstractSalineInhibition of platelet aggregation and prolongation of bleeding time[2]

Experimental Protocols

Protocol 1: Intravenous Administration of a P2Y1 Receptor Antagonist in a Mouse Model of Thrombosis

This protocol is adapted from studies investigating the antithrombotic effects of P2Y1 receptor antagonists.[1]

Materials:

  • P2Y1 Receptor Antagonist (e.g., MRS2500)

  • Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Saline)[3][4][5]

  • Vehicle (if required for solubility, e.g., a solution of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol-400)[6]

  • Sterile syringes and 27-gauge needles[7]

  • Anesthetic (e.g., pentobarbital, 50 mg/kg, intraperitoneal injection)[7]

  • Warming pad

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the P2Y1 receptor antagonist.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, before diluting with sterile saline to the final desired concentration. Ensure the final concentration of the organic solvent is minimal to avoid toxicity.[8] For compounds soluble in aqueous solutions, directly dissolve in sterile saline.[3][4][5]

    • The final solution should be clear and free of particulates. Visually inspect the solution before administration.[3]

    • The pH of the final formulation should ideally be between 5 and 9.[9]

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., pentobarbital at 50 mg/kg via intraperitoneal injection).[7]

    • Place the anesthetized mouse on its back on a warming pad to maintain body temperature (37°C).[7]

  • Intravenous Administration:

    • The lateral tail vein is the most common site for intravenous injection in mice.[7]

    • Using a 1 ml tuberculin syringe fitted with a 27-gauge needle, draw up the prepared dosing solution.[7]

    • Carefully inject the solution into the lateral tail vein. The volume of injection should not exceed 100 µL for a typical mouse.[7]

    • Administer the injection slowly to prevent adverse reactions.

  • Post-Administration Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • Proceed with the experimental model of thrombosis as per the specific study design.

Protocol 2: General Considerations for Vehicle Selection and Formulation

The choice of vehicle is critical for the successful administration of therapeutic agents in animal studies.

  • Aqueous Solutions: For water-soluble compounds, sterile 0.9% saline is the preferred vehicle for intravenous administration due to its isotonic nature.[3][4][5]

  • Non-Aqueous and Co-solvent Systems: For poorly soluble compounds, a co-solvent system may be necessary. A common vehicle for intravenous administration of such compounds is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400).[6]

  • Formulation Stability: It is crucial to ensure the chemical stability of the test compound in the chosen vehicle.[9]

  • Tonicity and pH: For parenteral routes, formulations should be as close to isotonic as possible, with a pH between 5 and 9 to minimize irritation and adverse effects.[9]

  • Sterility and Purity: All solutions for parenteral administration must be sterile and free of pyrogens and particulates.[3][9]

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein alpha subunit.[10][11] Activation of the receptor by its endogenous ligand, adenosine diphosphate (ADP), initiates a downstream signaling cascade involving phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium concentrations.[10][12][13]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Binds to Gq_Protein Gq Protein P2Y1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKC->Cellular_Response Phosphorylates Target Proteins

P2Y1 Receptor Signaling Cascade
Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for the intravenous administration of a P2Y1 receptor antagonist in a mouse model.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experimentation cluster_analysis Analysis Prep_Antagonist Prepare P2Y1 Antagonist Dosing Solution IV_Injection Intravenous Injection (Lateral Tail Vein) Prep_Antagonist->IV_Injection Prep_Animal Anesthetize Animal Prep_Animal->IV_Injection Induce_Thrombosis Induce Thrombosis (e.g., FeCl3 model) IV_Injection->Induce_Thrombosis Monitor_Outcome Monitor Experimental Outcome Induce_Thrombosis->Monitor_Outcome Data_Analysis Data Collection and Analysis Monitor_Outcome->Data_Analysis

Workflow for IV Administration

References

Application Notes and Protocols for Calcium Imaging Assays Using MRS1067

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1067 is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). The P2Y1 receptor is ubiquitously expressed and plays crucial roles in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle cell function. Its involvement in pathophysiology, particularly in thrombosis and vascular inflammation, has made it an attractive target for drug discovery.

Calcium imaging assays are a fundamental tool for studying P2Y1 receptor activity. Activation of the P2Y1 receptor leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i), which can be quantitatively measured using fluorescent calcium indicators. This application note provides detailed protocols for utilizing this compound in calcium imaging assays to characterize P2Y1 receptor antagonism.

Mechanism of Action and Signaling Pathway

The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding (e.g., ADP), the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in [Ca²⁺]i can be monitored by calcium-sensitive fluorescent dyes. This compound, as a P2Y1 receptor antagonist, competitively binds to the receptor, preventing agonist-induced activation and the subsequent calcium mobilization cascade.

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the inhibitory action of this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds & Activates This compound This compound This compound->P2Y1R Binds & Inhibits Gq Gq/11 P2Y1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca2+ Ca²⁺ ER->Ca2+ Releases Ca_release Ca²⁺ Release Ca2+->Ca_release

P2Y1 Receptor Signaling and this compound Inhibition

Data Presentation: Potency of P2Y1 Receptor Antagonists

AntagonistCell Type/SystemAgonistIC50 (inhibition of Ca²⁺ mobilization)Reference
MRS2179 Human PlateletsADP (10 µM)Order of potency similar to aggregation inhibition[1]
Spinal Cord Co-cultures (neurons and glia)ADP (10 µM)Essentially abolished Ca²⁺ increase at 10 µM[2]
Supraoptic Nucleus NeuronsATP (in zero extracellular Ca²⁺)Eliminated Ca²⁺ response[3]
MRS2500 Human PlateletsADP (10 µM)Order of potency similar to aggregation inhibition (IC50 for aggregation = 0.95 nM)[1]
Quiescent Hepatic Stellate CellsADP (up to 10 µM)Abolished Ca²⁺ mobilization at 2 µM[4]

Note: The potency of this compound is expected to be in a similar nanomolar to low micromolar range, but empirical determination is essential for specific experimental systems.

Experimental Protocols

Protocol 1: Calcium Imaging Assay in Adherent Cells

This protocol describes the use of a fluorescent plate reader to measure the inhibitory effect of this compound on ADP-induced calcium mobilization in adherent cells expressing the P2Y1 receptor (e.g., HEK293 cells stably expressing P2Y1, or primary endothelial cells).

Materials:

  • Adherent cells expressing P2Y1 receptors

  • Black, clear-bottom 96-well microplates

  • Cell culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (in DMSO or appropriate solvent)

  • ADP stock solution (in water or buffer)

  • Fluorescence plate reader with automated liquid handling

Experimental Workflow Diagram:

Calcium_Assay_Workflow A 1. Seed Cells B 2. Dye Loading A->B Incubate overnight C 3. Antagonist Incubation B->C Wash cells D 4. Agonist Addition & Measurement C->D Incubate E 5. Data Analysis D->E Record fluorescence

Calcium Imaging Assay Workflow

Procedure:

  • Cell Plating: a. The day before the assay, seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. b. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading: a. Prepare a dye loading solution by diluting a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO) in Assay Buffer to a final concentration of 2-5 µM. b. Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization. c. If used, add Probenecid to a final concentration of 2.5 mM. d. Remove the culture medium from the cell plates and wash the cells once with Assay Buffer. e. Add 100 µL of the dye loading solution to each well. f. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Antagonist Pre-incubation: a. During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer. b. After the dye loading incubation, remove the dye loading solution and wash the cells twice with Assay Buffer. c. Add the this compound dilutions to the respective wells. d. Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Agonist Addition and Fluorescence Measurement: a. Prepare a solution of ADP in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80). b. Place the microplate in the fluorescence plate reader. c. Set the instrument to record fluorescence intensity over time (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4). d. Establish a stable baseline fluorescence reading for each well. e. Add the ADP solution to all wells simultaneously using the instrument's integrated fluidics. f. Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). b. Plot the peak fluorescence response as a function of the this compound concentration. c. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value of this compound.

Protocol 2: Calcium Imaging in Suspension Cells (e.g., Platelets)

This protocol is adapted for non-adherent cells and is commonly performed using a fluorometer with stirring capabilities or flow cytometry.

Materials:

  • Suspension cells (e.g., washed human platelets)

  • Assay Buffer (e.g., Tyrode's buffer)

  • Fura-2 AM or Fluo-4 AM

  • This compound stock solution

  • ADP stock solution

  • Fluorometer with cuvette stirring or flow cytometer

Procedure:

  • Cell Preparation and Dye Loading: a. Prepare washed platelets from whole blood. b. Resuspend the platelets in Assay Buffer and incubate with Fura-2 AM (2-5 µM) at 37°C for 30-45 minutes in the dark. c. Centrifuge the platelets to remove excess dye and resuspend in fresh Assay Buffer.

  • Antagonist Incubation: a. Aliquot the dye-loaded platelet suspension into tubes. b. Add different concentrations of this compound to the tubes and incubate for 10-15 minutes at 37°C.

  • Fluorescence Measurement: a. Transfer the platelet suspension to a fluorometer cuvette with a stir bar. b. For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. c. Establish a stable baseline fluorescence ratio. d. Add ADP to the cuvette to induce a calcium response. e. Record the change in fluorescence ratio over time.

  • Data Analysis: a. Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation, if calibrated. b. Alternatively, use the peak change in fluorescence ratio as the response. c. Plot the peak response against the concentration of this compound and determine the IC50 value.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not passaged too many times, as this can affect receptor expression and signaling.

  • Dye Loading: Optimize dye concentration and loading time for your specific cell type to achieve adequate signal without causing cytotoxicity.

  • Agonist Concentration: Use an agonist concentration that produces a submaximal (EC80) response to allow for a clear inhibitory window for the antagonist.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used for this compound is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically <0.1%).

  • Receptor Desensitization: P2Y1 receptors can desensitize upon prolonged or repeated agonist exposure. Ensure adequate washout periods between stimulations if conducting multiple additions.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound in calcium imaging assays to investigate P2Y1 receptor pharmacology and its role in various biological systems.

References

Troubleshooting & Optimization

MRS1067 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of MRS1067, a selective antagonist of the A2B adenosine receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist for the A2B adenosine receptor (A2BAR). Its primary mechanism of action is to block the signaling cascade initiated by the binding of adenosine to the A2B receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gs or Gq proteins, leading to downstream signaling events. By inhibiting this interaction, this compound can modulate various physiological and pathological processes where A2B receptor signaling is implicated.

Q2: What are the common research applications for this compound?

A2: this compound is utilized in research to investigate the role of the A2B adenosine receptor in various biological processes. Common applications include studying its effects on inflammation, cancer, and other conditions where A2B receptor activity is thought to play a role.

Q3: What is the recommended solvent for dissolving this compound?

A3: Based on the chemical properties of similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]

Q4: How should I store the this compound powder and its stock solution?

A4: The solid (powder) form of this compound should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should also be stored at -20°C to maintain its stability. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Issue 1: this compound powder is not dissolving in the chosen solvent.

  • Possible Cause: The concentration of this compound is too high for the volume of solvent used.

  • Solution:

    • Increase the volume of the solvent gradually while vortexing or sonicating.

    • Gentle warming of the solution (e.g., to 37°C) may aid in dissolution. However, be cautious as excessive heat can degrade the compound.

    • If the compound still does not dissolve, consider preparing a less concentrated stock solution.

  • Possible Cause: The incorrect solvent is being used.

  • Solution: While DMSO is recommended, if solubility issues persist, you may need to consult scientific literature for alternative solvents used with structurally similar compounds. However, for most in vitro cell-based assays, DMSO is the standard.

Issue 2: The this compound solution appears cloudy or has visible precipitate after preparation.

  • Possible Cause: The compound has precipitated out of solution. This can happen if the stock solution is too concentrated or if it has been stored improperly.

  • Solution:

    • Warm the solution gently (37°C) and vortex or sonicate until the precipitate redissolves.

    • If the precipitate does not redissolve, the solution may be supersaturated. In this case, it is best to prepare a fresh, less concentrated stock solution.

    • Ensure proper storage at -20°C and minimize freeze-thaw cycles.

Issue 3: The this compound stock solution precipitates when diluted in aqueous media (e.g., cell culture medium).

  • Possible Cause: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out.

  • Solution:

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous medium. This gradual decrease in DMSO concentration can help maintain solubility.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and toxicity.

    • Vortexing during Dilution: Vortex the aqueous medium while adding the this compound stock solution to ensure rapid and even distribution.

Data Presentation

Table 1: Recommended Solvents for this compound

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO)Primary stock solutionHigh solubility for many organic compounds.[1][2] Miscible with water.[2]
EthanolAlternative solventMay be used, but solubility might be lower than in DMSO.
WaterNot recommendedThis compound is expected to have very low solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.

  • Adding the Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolving the Compound: Vortex the solution vigorously. If necessary, sonicate the vial for a few minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C. This minimizes the number of freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration is kept below 0.5%. For example, to achieve a final concentration of 1 µM from a 100 µM intermediate solution, you would perform a 1:100 dilution.

Visualizations

Caption: Workflow for preparing and using this compound stock solutions.

signaling_pathway A2B Adenosine Receptor Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activates Gq Gq Protein A2BR->Gq Activates Adenosine Adenosine Adenosine->A2BR This compound This compound This compound->A2BR Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Gs Downstream Effects (e.g., Gene Expression) PKA->Downstream_Gs PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream_Gq Downstream Effects (e.g., Proliferation) Ca_PKC->Downstream_Gq

References

Technical Support Center: Optimizing MRS1067 Concentration for A3AR Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing MRS1067 as an A3 adenosine receptor (A3AR) antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective and competitive antagonist of the A3 adenosine receptor (A3AR). As a competitive antagonist, it binds to the same site on the A3AR as the endogenous agonist, adenosine, and other synthetic agonists. By occupying this binding site, this compound prevents agonist-mediated activation of the receptor and its downstream signaling pathways.

Q2: What is the primary signaling pathway blocked by this compound?

A2: The A3AR primarily couples to the Gαi subunit of the heterotrimeric G protein. Activation of A3AR by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] this compound blocks this agonist-induced decrease in cAMP. The A3AR can also couple to other G proteins, like Gq, and activate pathways such as the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a non-polar aprotic solvent such as dimethyl sulfoxide (DMSO). For example, you can dissolve the compound in 100% DMSO to create a 10 mM or 20 mM stock. Store the stock solution at -20°C or -80°C. When preparing your working concentrations, dilute the DMSO stock into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cellular effects.

Q4: What concentration range of this compound should I use in my experiments?

A4: The optimal concentration of this compound will depend on the specific cell type, receptor expression level, and the concentration of the agonist being used. Based on its binding affinity (Ki), a starting concentration range of 1 nM to 10 µM is generally recommended for functional assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Issue 1: No or weak antagonist effect of this compound observed.
Potential Cause Troubleshooting Step
Incorrect concentration range Perform a wider dose-response curve for this compound, for example from 100 pM to 100 µM, to ensure you are testing within its effective range.
Degraded this compound Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at low temperature and protected from light.
Low A3AR expression in the cell model Verify the expression of functional A3AR in your cell line using a potent A3AR agonist as a positive control in your functional assay or through techniques like western blotting or qPCR.
High agonist concentration As this compound is a competitive antagonist, a very high concentration of the agonist can overcome its inhibitory effect. Use an agonist concentration at or near its EC80 for antagonist screening.
Assay sensitivity Ensure your functional assay (e.g., cAMP assay) has a sufficient signal window to detect antagonist effects. Optimize the assay with a known A3AR antagonist if available.
Issue 2: High background signal or unexpected agonist-like effects of this compound.
Potential Cause Troubleshooting Step
Off-target effects At high concentrations, this compound may exhibit off-target effects. Test the selectivity of this compound in your system by using cell lines that do not express A3AR. Also, consider performing counter-screens against other adenosine receptor subtypes.
Compound precipitation Visually inspect your assay wells for any signs of compound precipitation, especially at higher concentrations. Reducing the final assay concentration or the percentage of DMSO may be necessary.
Cell stress or toxicity High concentrations of this compound or the solvent (DMSO) may induce cellular stress or toxicity, leading to artifacts. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of your experimental concentrations of this compound.
Issue 3: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Variable cell passage number Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.
Inconsistent agonist or antagonist incubation times Standardize all incubation times for agonist and antagonist treatment across all experiments. For antagonist studies, a pre-incubation step with this compound before agonist addition is often recommended.
Variability in stock solution preparation Prepare larger batches of stock solutions to be used across multiple experiments to minimize variability. Ensure the compound is fully dissolved in the stock solution.

Data Presentation

The following table summarizes the available quantitative data for this compound. Note that specific IC50 and pA2 values from functional assays are not consistently reported in the literature and should be determined empirically in your experimental system.

Parameter Value Assay Type Receptor Cell Line
Ki ~3.2 µM - 8.0 µMRadioligand Binding ([¹²⁵I]AB-MECA)Human A3ARHEK-293
IC50 Not consistently reportedFunctional cAMP AssayHuman A3ARe.g., CHO, HEK-293
pA2 Not consistently reportedSchild AnalysisHuman A3ARe.g., CHO, HEK-293

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the A3AR.

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing the human A3AR.

  • Radioligand: [¹²⁵I]AB-MECA (a high-affinity A3AR agonist).

  • Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).

  • This compound: A range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates and filtration apparatus.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes (5-20 µg protein/well), a fixed concentration of [¹²⁵I]AB-MECA (typically at its Kd value), and varying concentrations of this compound.

  • For total binding wells, add only buffer, membranes, and radioligand.

  • For non-specific binding wells, add buffer, membranes, radioligand, and a high concentration of the non-labeled agonist.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for IC50 Determination

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK-293 cells stably expressing the human A3AR.

  • A3AR agonist (e.g., IB-MECA or NECA).

  • Forskolin (to stimulate adenylyl cyclase).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound: A range of concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed the A3AR-expressing cells in a 96-well or 384-well plate and grow overnight.

  • Wash the cells with serum-free media.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C. Include a PDE inhibitor in the incubation buffer.

  • Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin to the wells.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit and a compatible plate reader.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualizations

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Binds and Activates This compound This compound This compound->A3AR Binds and Blocks G_Protein Gαi Gβγ A3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Compound 1. Verify this compound Integrity - Fresh stock? - Correct concentration? Start->Check_Compound Resolve_Compound Compound Issue? Check_Compound->Resolve_Compound Check_Cells 2. Assess Cell Health & Target - Viability okay? - A3AR expression confirmed? Resolve_Cells Cell Issue? Check_Cells->Resolve_Cells Check_Protocol 3. Review Assay Protocol - Incubation times correct? - Agonist concentration optimal? Resolve_Protocol Protocol Issue? Check_Protocol->Resolve_Protocol Check_Data 4. Analyze Data Interpretation - Correct curve fitting? - Appropriate controls? Resolve_Data Data Issue? Check_Data->Resolve_Data Resolve_Compound->Check_Cells No End Problem Identified & Experiment Optimized Resolve_Compound->End Yes Resolve_Cells->Check_Protocol No Resolve_Cells->End Yes Resolve_Protocol->Check_Data No Resolve_Protocol->End Yes Resolve_Data->End Yes

References

Preventing MRS1067 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS1067. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution, with a focus on preventing its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer after dilution from DMSO stock This compound has limited solubility in aqueous solutions. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.- Increase the proportion of DMSO in the final solution. - Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. - Prepare a fresh, lower concentration stock solution in DMSO and repeat the dilution.
Loss of biological activity over time in aqueous solution This compound, like many purinergic receptor agonists containing phosphate groups, is susceptible to hydrolysis in aqueous solutions. This degradation can be influenced by pH and temperature.- Prepare fresh aqueous solutions of this compound for each experiment. - If storage of aqueous solutions is unavoidable, aliquot and store at -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles. - Maintain the pH of the aqueous buffer within the optimal range of 5-7.
Inconsistent experimental results This could be due to the degradation of this compound in the stock solution or experimental buffers. Factors such as improper storage, light exposure, or suboptimal pH can contribute to degradation.- Verify the integrity of the this compound stock solution using an appropriate analytical method like HPLC. - Protect stock solutions and experimental setups from direct light. - Ensure the pH of all buffers is consistently within the recommended range. - Always run a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects.
Stock solution appears discolored or contains visible particles This may indicate significant degradation or contamination of the compound.- Discard the solution. - Prepare a fresh stock solution from a new vial of solid this compound. - Ensure that the solvent used is of high purity and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful organic solvent that can dissolve a wide array of organic compounds, including many purinergic ligands.

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q3: What is the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is limited due to the potential for hydrolysis of its phosphate moiety. It is strongly recommended to prepare aqueous dilutions fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C for no longer than a few hours.

Q4: Is this compound sensitive to light?

Q5: What is the optimal pH for working with this compound in solution?

A5: To minimize hydrolysis, it is advisable to maintain the pH of aqueous solutions containing this compound in the range of 5 to 7.

Q6: How can I check the purity and concentration of my this compound solution?

A6: The purity and concentration of this compound solutions can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in high-purity DMSO (e.g., 10 mM).

    • Dilute the stock solution to the desired final concentration in the test buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Aliquot the prepared solution into several vials.

    • Store the vials under the desired test conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

  • Sample Analysis by HPLC:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from a vial for each condition.

    • Inject the sample onto a suitable C18 reverse-phase HPLC column.

    • Use a mobile phase gradient appropriate for separating this compound from its potential degradation products (e.g., a gradient of acetonitrile in water with a small amount of a modifier like trifluoroacetic acid or formic acid).

    • Detect the compound and any degradation products using a UV detector at a wavelength where this compound has significant absorbance.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

P2Y13 Receptor Signaling Pathway

P2Y13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound (Agonist) P2Y13 P2Y13 Receptor This compound->P2Y13 Binds to Gi Gi P2Y13->Gi Activates Gq Gq P2Y13->Gq Activates PI3K PI3K P2Y13->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca2 [Ca2+]i IP3->Ca2 Increases Akt Akt PI3K->Akt Activates

Caption: P2Y13 receptor signaling pathways activated by this compound.

Experimental Workflow for Assessing this compound Stability

MRS1067_Stability_Workflow A Prepare this compound solution in test buffer B Aliquot and store under different conditions (Temperature, Light) A->B C Collect aliquots at specified time points B->C D Analyze by HPLC-UV or LC-MS C->D E Quantify this compound peak area D->E F Calculate % remaining and determine degradation rate E->F

Troubleshooting unexpected results with MRS1067

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRS1067, a selective antagonist of the A3 adenosine receptor (A3R). The information is tailored for researchers, scientists, and drug development professionals to address common issues and unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and competitive antagonist of the human A3 adenosine receptor (A3R).[1] It functions by binding to the receptor and blocking the effects of A3R agonists.

Q2: What are the key signaling pathways affected by A3R antagonism?

The A3 adenosine receptor is primarily coupled to Gi proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] A3R activation can also stimulate phospholipase C (PLC) and modulate the activity of mitogen-activated protein kinases (MAPKs).[3] By antagonizing this receptor, this compound is expected to block these downstream effects.

Q3: Are there known species differences in the activity of this compound?

Yes, significant species differences have been reported for A3R antagonists.[4] The affinity and potency of this compound may vary between human, rat, mouse, and other species. It is crucial to validate the effectiveness of this compound in your specific experimental model.

Q4: What is the recommended solvent for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is important to keep the final concentration of DMSO in the assay medium low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: No observable antagonist effect of this compound.

If you do not observe the expected blocking of an A3R agonist's effect, consider the following troubleshooting steps:

  • Workflow for Troubleshooting Lack of Antagonist Effect

    start Start: No antagonist effect observed check_concentration Verify this compound and agonist concentrations start->check_concentration check_solubility Assess this compound solubility and stability in media check_concentration->check_solubility check_receptor Confirm A3R expression and functionality in your system check_solubility->check_receptor check_species Investigate species-specific affinity of this compound check_receptor->check_species positive_control Run a positive control with a known A3R antagonist check_species->positive_control contact_support Contact Technical Support positive_control->contact_support Positive control works

    Caption: Troubleshooting workflow for an absent this compound antagonist effect.

  • Detailed Troubleshooting Steps:

    • Concentration Verification: Double-check the calculations for both the this compound and the A3R agonist concentrations. Ensure that the agonist concentration is appropriate to elicit a submaximal response, allowing for observable antagonism.

    • Solubility and Stability: Poor solubility or degradation of this compound in the experimental buffer or cell culture medium can lead to a lower effective concentration.

      • Solubility Test: Prepare the highest concentration of this compound to be used in your assay medium. After a short incubation, centrifuge the solution and measure the concentration in the supernatant to check for precipitation.

      • Stability Test: The stability of compounds in cell culture media can be variable.[5][6][7][8][9] If possible, analyze the concentration of this compound in your media over the time course of your experiment using a suitable analytical method like LC-MS/MS.

    • Receptor Expression and Function: Confirm that your cell line or tissue preparation expresses functional A3 receptors.

      • Use a potent A3R agonist as a positive control to ensure the receptor is responsive.

      • If using a recombinant system, verify the expression of the A3R through methods like Western blot or qPCR.

    • Species Specificity: As noted in the FAQs, the affinity of this compound can differ between species.[4] Consult the literature for data on the species you are using. If data is unavailable, you may need to perform a concentration-response curve to determine its potency in your model.

Issue 2: this compound shows an unexpected agonist-like or inverse agonist effect.

In some systems, ligands expected to be neutral antagonists can exhibit unexpected activities.

  • Potential Causes and Solutions:

Potential Cause Explanation Suggested Action
Inverse Agonism Some A3R ligands presumed to be neutral antagonists have shown inverse agonist activity in certain assay formats, meaning they decrease the basal activity of the receptor.[10][11]Test the effect of this compound in the absence of an agonist. A decrease in the basal signal may indicate inverse agonism. The choice of functional assay (e.g., cAMP vs. β-arrestin recruitment) can influence the detection of inverse agonism.[10]
Off-Target Effects At higher concentrations, this compound might interact with other receptors or cellular components, leading to unexpected biological responses.Perform a concentration-response curve for this compound alone. If an effect is observed, investigate its pharmacological basis by testing for antagonism by other receptor antagonists.
Paradoxical Effects A3R pharmacology can be complex, with some ligands showing paradoxical effects. For instance, A3R agonists have been reported to have cytostatic effects, which might be contrary to initial expectations.[4]Carefully review the literature for similar paradoxical observations with other A3R modulators. Consider that the observed effect, while unexpected, might be a genuine consequence of A3R modulation in your specific cellular context.

  • Signaling Pathway Considerations for Unexpected Agonist/Inverse Agonist Effects

    cluster_0 Expected Antagonism cluster_1 Potential Inverse Agonism MRS1067_ant This compound A3R_ant A3 Receptor MRS1067_ant->A3R_ant Blocks Gi_ant G_i Protein A3R_ant->Gi_ant Inhibits AC_ant Adenylyl Cyclase Gi_ant->AC_ant Inhibits cAMP_ant cAMP AC_ant->cAMP_ant Decreases Agonist Agonist Agonist->A3R_ant Activates MRS1067_inv This compound A3R_inv A3 Receptor (Constitutively Active) MRS1067_inv->A3R_inv Inhibits Basal Activity Gi_inv G_i Protein A3R_inv->Gi_inv Basal Inhibition AC_inv Adenylyl Cyclase Gi_inv->AC_inv Inhibition Relieved cAMP_inv cAMP AC_inv->cAMP_inv Increases

    Caption: Comparison of expected antagonism vs. potential inverse agonism pathways.

Issue 3: High variability between experimental repeats.

Inconsistent results can be frustrating. Below are common sources of variability and how to address them.

  • Experimental Protocol for Reducing Variability:

    • Reagent Preparation:

      • Prepare fresh stock solutions of this compound and agonists regularly. Avoid repeated freeze-thaw cycles.

      • Use a consistent source and lot of all reagents, including cell culture media and serum.

    • Cell Culture Conditions:

      • Maintain a consistent cell passage number for your experiments.

      • Ensure cells are seeded at a uniform density and are in a healthy, logarithmic growth phase.

      • Monitor and control incubator conditions (temperature, CO2, humidity) meticulously.

    • Assay Execution:

      • Use a standardized protocol with consistent incubation times and temperatures.

      • Ensure thorough mixing of all solutions.

      • If performing manual liquid handling, pay close attention to pipetting technique to minimize errors.

    • Data Analysis:

      • Apply consistent data normalization and analysis methods across all experiments.

      • Include appropriate positive and negative controls in every experiment to monitor assay performance.

  • Quantitative Data Summary: Impact of Key Variables on Assay Readout

Variable Potential Impact on Assay Readout Recommendation
DMSO Concentration High concentrations (>0.5%) can cause cell stress or death, altering receptor signaling.Keep final DMSO concentration constant and as low as possible (ideally ≤0.1%) across all wells.
Cell Passage Number Receptor expression levels can change with increasing passage number, leading to altered responses.Use cells within a defined, narrow passage number range for all experiments.
Serum Lot Different lots of serum can contain varying levels of endogenous factors that may affect cell signaling.Test and qualify new serum lots before use in critical experiments. If possible, use serum-free media.
Incubation Time The kinetics of receptor signaling and ligand binding can influence the optimal time for measurement.Perform a time-course experiment to determine the optimal incubation time for your specific assay.

This technical support center provides a starting point for troubleshooting unexpected results with this compound. Careful experimental design, execution, and data interpretation are key to obtaining reliable and reproducible results.

References

How to control for MRS1067 low selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS1067. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the A3 adenosine receptor antagonist, this compound, and navigating challenges related to its selectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a flavonoid compound that acts as a competitive antagonist of the A3 adenosine receptor (A3R).[1] Its primary mechanism of action is to block the binding of the endogenous agonist, adenosine, to the A3R, thereby inhibiting its downstream signaling.

Q2: What is the known selectivity profile of this compound?

Q3: What are the potential off-target effects of this compound?

Given its flavonoid structure and the incomplete selectivity profile, this compound may interact with other adenosine receptor subtypes (A1, A2A, A2B) at higher concentrations. Off-target binding can lead to ambiguous or misleading experimental results. It is crucial to design experiments that can differentiate between A3R-mediated effects and those caused by interactions with other receptors.

Troubleshooting Guide: Controlling for Low Selectivity

Researchers using this compound may encounter challenges in attributing observed effects solely to A3R antagonism due to its potential for off-target activity. The following troubleshooting guide provides strategies to mitigate and control for these issues.

Problem Potential Cause Recommended Solution
Ambiguous or unexpected experimental results. The observed effect may be due to this compound binding to off-target receptors (e.g., A1, A2A, or A2B adenosine receptors).1. Use a More Selective A3R Antagonist as a Control: Compare the effects of this compound with a more selective A3R antagonist, such as MRS1191 or MRS1220.[1] If the effect is only observed with this compound, it is likely an off-target effect. 2. Dose-Response Curve Analysis: Generate a full dose-response curve for this compound. If the effect is only seen at high concentrations, it may indicate off-target activity. 3. Utilize A3R Knockout/Knockdown Models: The most definitive control is to perform experiments in cells or animal models that lack the A3 adenosine receptor (A3R knockout). If the effect of this compound persists in the absence of the A3R, it is unequivocally an off-target effect. Alternatively, siRNA-mediated knockdown of the A3R can be used.
Difficulty in determining the effective concentration range. The optimal concentration of this compound for selective A3R antagonism without engaging off-target receptors is unknown.1. Start with Low Concentrations: Begin experiments with concentrations of this compound at or below its reported Ki for the A3R (around 0.56 μM).[1] 2. Titrate the Concentration: Carefully titrate the concentration of this compound to find the lowest effective dose that produces the desired A3R-mediated effect. 3. Consult Literature: Review published studies that have used this compound to guide your concentration selection, paying close attention to the experimental system and observed effects.
Inconsistent results across different cell types or tissues. The expression levels of adenosine receptor subtypes can vary significantly between different cells and tissues. An effect observed in one cell type may be due to off-target binding in another with a different receptor expression profile.1. Characterize Receptor Expression: Before conducting experiments, determine the relative expression levels of all four adenosine receptor subtypes (A1, A2A, A2B, and A3) in your experimental model using techniques like qPCR or Western blotting. 2. Use Cell Lines with Defined Receptor Expression: Whenever possible, use engineered cell lines that express only the A3R or specific combinations of adenosine receptors to dissect the pharmacology of this compound.

Data Presentation

Selectivity Profile of Adenosine Receptor Antagonists

CompoundTarget ReceptorKi (nM) for human A3RSelectivity vs. human A1RNotes
This compound A3R Antagonist560[1]200-fold[1]A flavonoid-based antagonist. Its selectivity against A2A and A2B receptors is not well-documented, suggesting the potential for off-target effects.
MRS1191 A3R Antagonist-More selective than this compound[1]A dihydropyridine-based antagonist. Considered a more selective tool for studying A3R function.
MRS1220 A3R Antagonist-Highly selective[1]A triazoloquinazoline-based antagonist. Demonstrates high selectivity for the human A3R.

Note: Specific Ki values for MRS1191 and MRS1220 at the human A3R were not explicitly found in the provided search results, but their higher selectivity compared to this compound is noted.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Affinity

This protocol is adapted from the methodology described by Ji et al. and can be used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand.

  • This compound stock solution.

  • Non-specific binding control (e.g., a high concentration of a non-labeled A3R agonist like NECA).

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the human A3R.

  • In a series of tubes, add a constant concentration of [¹²⁵I]AB-MECA.

  • To different tubes, add increasing concentrations of unlabeled this compound.

  • Include tubes for total binding (only radioligand) and non-specific binding (radioligand + high concentration of NECA).

  • Add the cell membrane preparation to each tube.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - Inhibition of Adenylate Cyclase

This protocol can be used to assess the functional antagonism of this compound at the A3R by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • A3R agonist (e.g., IB-MECA or Cl-IB-MECA).

  • This compound stock solution.

  • Forskolin (to stimulate adenylate cyclase).

  • cAMP assay kit.

Procedure:

  • Seed cells in appropriate culture plates.

  • Pre-incubate the cells with increasing concentrations of this compound for a defined period.

  • Add a fixed concentration of the A3R agonist (typically the EC80 concentration) to the wells.

  • Simultaneously, stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of this compound to determine its potency as an antagonist (IC50).

Visualizations

a3r_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A3R A3 Adenosine Receptor Adenosine->A3R Activates This compound This compound This compound->A3R Blocks Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2

Caption: A3 Adenosine Receptor Signaling and Inhibition by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_controls Controls for Selectivity cluster_analysis Data Analysis cell_culture Cell Culture (Expressing A3R) pre_incubation Pre-incubate cells with this compound cell_culture->pre_incubation mrs1067_prep Prepare this compound Concentrations mrs1067_prep->pre_incubation agonist_prep Prepare A3R Agonist stimulation Stimulate with A3R Agonist agonist_prep->stimulation pre_incubation->stimulation measurement Measure Cellular Response (e.g., cAMP levels) stimulation->measurement data_analysis Analyze and Compare Results measurement->data_analysis selective_antagonist Use More Selective Antagonist (e.g., MRS1191) selective_antagonist->data_analysis knockout_cells Use A3R Knockout Cells knockout_cells->data_analysis dose_response Full Dose-Response Curve dose_response->data_analysis

Caption: Workflow for Investigating this compound Effects with Selectivity Controls.

References

MRS1067 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the P2Y13 receptor antagonist, MRS1067, in various experimental buffers. Since specific stability data for this compound is not extensively published, this guide offers troubleshooting protocols and foundational knowledge to help you ensure the integrity and consistency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a pharmacological tool used in research to study the function of the P2Y13 receptor. The P2Y13 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP).[1] By blocking this receptor, this compound allows researchers to investigate the physiological and pathological processes involving P2Y13 signaling.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

The most common solvent for dissolving this compound and similar non-nucleotide P2Y receptor antagonists is dimethyl sulfoxide (DMSO).[3][4] DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][5] It is crucial to use anhydrous, high-purity DMSO to prepare stock solutions.

Q3: What general factors can affect the stability of a small molecule like this compound in my experimental buffer?

Several factors can influence the stability of small molecules in aqueous solutions:[6][7][8]

  • pH: The acidity or alkalinity of a buffer can catalyze degradation reactions like hydrolysis. Most drugs exhibit maximal stability in the pH range of 4 to 8.[6][9]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[7][8]

  • Light: Exposure to UV or visible light can cause photodegradation.[7][8]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible functional groups.[7][8]

  • Buffer Components: Certain buffer species can interact with and degrade the compound.[6]

Q4: How should I prepare and store a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

Q5: What are the common indicators of this compound instability in my experiments?

Signs of instability can include:

  • Precipitation: The compound coming out of solution, observed as cloudiness or visible particles.

  • Loss of Potency: Requiring higher concentrations to achieve the expected biological effect.

  • Inconsistent Results: High variability in data between replicate experiments or over time.

Troubleshooting Guides

Issue 1: My this compound solution is cloudy or has precipitated after dilution into my aqueous experimental buffer.
  • Possible Cause 1: Low Aqueous Solubility. this compound, like many small molecule antagonists, may have limited solubility in aqueous buffers. When the DMSO stock is diluted, the compound can crash out of solution.

  • Troubleshooting Protocol:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always run a vehicle control with the same final DMSO concentration.

    • Modify Dilution Method: Add the aqueous buffer to the this compound aliquot (or vice versa) while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Use Sonication: Briefly sonicate the final diluted solution in a water bath to help redissolve any precipitate.

    • Test Different Buffers: If precipitation persists, consider testing the solubility in alternative buffer systems.

Issue 2: I am observing inconsistent or lower-than-expected biological activity from this compound.
  • Possible Cause 1: Chemical Degradation. The compound may be degrading over the course of your experiment due to factors like pH, temperature, or light exposure.[6][7]

  • Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can stick to the surface of plasticware (e.g., microplates, pipette tips), reducing the effective concentration in your assay.

  • Troubleshooting Protocol:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Minimize Exposure: Protect your solutions from light by using amber tubes or covering them with foil. If the experiment is lengthy, consider running it at a lower temperature if the assay allows.

    • Use Low-Adhesion Labware: Utilize low-protein-binding microplates and pipette tips to minimize loss of the compound due to surface adsorption.

    • Perform a Stability Check: Conduct a simple stability experiment by incubating this compound in your assay buffer for the duration of your experiment. Then, test its activity to see if there is a time-dependent loss of potency (see Protocol 2 below).

Data Presentation

Table 1: Properties of Dimethyl Sulfoxide (DMSO) as a Solvent

PropertyValueReference(s)
Formula (CH₃)₂SO[3]
Molar Mass 78.13 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 189 °C (372 °F)[3]
Melting Point 19 °C (66 °F)[3]
Solubility in Water Miscible[3][10]
Key Feature Aprotic, highly polar solvent for both polar and nonpolar compounds[3][4]

Table 2: Common Experimental Buffers and Potential Compatibility Considerations

BufferTypical pH RangePotential ConsiderationsReference(s)
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Phosphate can sometimes interact with divalent cations and certain compounds.[11]
HEPES 6.8 - 8.2Generally considered biocompatible and less prone to interactions.
Tris-HCl 7.0 - 9.0pH is temperature-dependent; can be reactive with some compounds.[11]
Cell Culture Media (e.g., DMEM) 7.2 - 7.4Complex mixture containing salts, amino acids, and vitamins that could potentially interact with the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Calculate DMSO Volume: Calculate the volume of anhydrous DMSO needed to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a room temperature water bath until the solution is clear.

  • Aliquot and Store: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in a New Experimental Buffer

This protocol helps determine if this compound degrades in your specific buffer over the time course of your experiment.

  • Prepare this compound Solution: Dilute your this compound DMSO stock to your final working concentration in the experimental buffer you wish to test. Prepare enough volume for all time points.

  • Set Up Time Points: Aliquot the solution into separate tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Incubate: Store the tubes under the exact conditions of your experiment (temperature, light, etc.). The T=0 sample should be processed or frozen immediately.

  • Analyze Samples: At each time point, take the corresponding sample and analyze it. There are two common methods for analysis:

    • Activity-Based Assay: Add the incubated this compound to your biological assay (e.g., a cell-based assay measuring P2Y13 receptor inhibition) and compare its potency (e.g., IC50) to the T=0 sample. A significant increase in the IC50 value over time indicates degradation.

    • Analytical Chemistry (HPLC): If available, use High-Performance Liquid Chromatography (HPLC) to directly measure the concentration of intact this compound. A decrease in the area of the parent peak over time, potentially with the appearance of new degradation peaks, indicates instability.

  • Interpret Results: A loss of more than 10-15% of activity or concentration over the experimental duration suggests that stability is an issue that needs to be addressed.

Mandatory Visualizations

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution A Inconsistent Results or Precipitation Observed B Verify Stock Solution (Age, Storage) A->B C Check Final DMSO % (Is it >0.1%?) A->C D Review Dilution Protocol (Vortexing?) A->D H Run Stability Assay (Protocol 2) A->H E Prepare Fresh Stock & Working Solutions B->E F Optimize Buffer (Test Alternatives) G Use Low-Adhesion Labware C->F D->E I Consistent Results Achieved E->I F->I G->I H->I

Caption: Workflow for troubleshooting this compound stability issues.

G ADP ADP (Agonist) P2Y13 P2Y13 Receptor ADP->P2Y13 Activates This compound This compound (Antagonist) This compound->P2Y13 Blocks Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Cellular Response cAMP->Response

Caption: Simplified P2Y13 receptor signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of P2Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with guidance on the use of P2Y1 receptor antagonists, with a focus on recognizing and mitigating potential off-target effects to ensure data integrity. While the principles discussed are broadly applicable, we will use the well-characterized P2Y1 antagonist, MRS2179 , as a primary example to illustrate key concepts.

Frequently Asked Questions (FAQs)

Q1: What is MRS2179 and what is its primary target?

MRS2179 is a selective and competitive antagonist of the P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP).[1] It is widely used in research to inhibit ADP-induced platelet aggregation and to study the role of the P2Y1 receptor in various physiological processes.[1][2]

Q2: What are the potential off-target effects of P2Y1 receptor antagonists like MRS2179?

While MRS2179 is considered selective for the P2Y1 receptor, high concentrations or specific experimental conditions could potentially lead to off-target effects. These may include:

  • Interaction with other P2Y receptor subtypes: Although designed for P2Y1 selectivity, cross-reactivity with other P2Y receptors (e.g., P2Y12, P2Y13) could occur, especially at higher concentrations.

  • Effects on ectonucleotidases: Some nucleotide-based antagonists can inhibit ectonucleotidases, the enzymes responsible for degrading extracellular nucleotides like ADP. This can lead to an accumulation of the agonist, complicating the interpretation of results.

  • Non-specific effects: As with many small molecules, very high concentrations may lead to non-specific interactions with other proteins or signaling pathways.

Q3: How can I be confident that the observed effects in my experiment are due to P2Y1 receptor antagonism?

To ensure that the observed effects are specifically due to the inhibition of the P2Y1 receptor, a combination of rigorous experimental design and control experiments is essential. This includes using the lowest effective concentration, employing orthogonal approaches, and utilizing appropriate control compounds.

Troubleshooting Guide: Unexpected Experimental Outcomes

Problem Potential Cause Troubleshooting Steps
Incomplete inhibition of ADP-mediated response 1. Suboptimal concentration of the antagonist.2. Involvement of other P2Y receptors (e.g., P2Y12 in platelets).3. Rapid degradation of the antagonist.1. Perform a dose-response curve to determine the optimal inhibitory concentration.2. Use a selective antagonist for the other suspected receptor in combination with the P2Y1 antagonist.3. Check the stability of the compound in your experimental medium.
Effects observed in cells lacking the P2Y1 receptor 1. Off-target effects on other receptors or signaling pathways.2. Non-specific effects of the compound at high concentrations.1. Test the antagonist in a null cell line (genetically confirmed to lack P2Y1).2. Use a structurally related but inactive control compound.3. Lower the concentration of the antagonist to the minimum effective dose.
Variability between experiments 1. Inconsistent compound concentration.2. Differences in cell passage number or health.3. Degradation of the antagonist stock solution.1. Prepare fresh dilutions from a validated stock for each experiment.2. Standardize cell culture conditions and use cells within a defined passage number range.3. Store the stock solution according to the manufacturer's instructions and periodically validate its activity.

Experimental Protocols

Protocol 1: Determining the On-Target Potency (IC50) of a P2Y1 Antagonist

Objective: To determine the concentration of a P2Y1 antagonist required to inhibit 50% of the response to a P2Y1 agonist.

Methodology:

  • Cell Culture: Culture cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) in appropriate media.

  • Agonist Preparation: Prepare a stock solution of a selective P2Y1 agonist, such as 2-MeSADP.

  • Antagonist Preparation: Prepare a serial dilution of the P2Y1 antagonist (e.g., MRS2179).

  • Assay:

    • Plate the cells in a suitable microplate.

    • Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of the P2Y1 agonist (typically the EC80 concentration).

    • Measure the cellular response (e.g., intracellular calcium mobilization using a fluorescent indicator like Fura-2 or Fluo-4).

  • Data Analysis: Plot the agonist response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Validating Specificity with a P2Y1 Knockout/Knockdown System

Objective: To confirm that the effect of the antagonist is dependent on the presence of the P2Y1 receptor.

Methodology:

  • Cell Line Preparation: Utilize a cell line where the P2Y1 receptor has been genetically knocked out (e.g., using CRISPR/Cas9) or its expression is knocked down (e.g., using siRNA). A wild-type or scrambled siRNA-treated cell line should be used as a control.

  • Experiment:

    • Treat both the P2Y1-deficient and control cell lines with the P2Y1 antagonist at a concentration that produces a clear effect in the control cells.

    • Apply the experimental stimulus or measure the baseline phenotype of interest.

  • Analysis: Compare the effect of the antagonist in the P2Y1-deficient cells to the control cells. The absence of an effect in the deficient cells strongly suggests that the antagonist's action is mediated by the P2Y1 receptor.

Visualizing Experimental Logic and Pathways

To aid in experimental design and interpretation, the following diagrams illustrate key concepts.

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.

Experimental_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Phenotypic effect observed with P2Y1 antagonist B Dose-response curve to determine IC50 A->B C Use of structurally related inactive control A->C D Orthogonal approach: P2Y1 agonist mimics opposite effect A->D E Test in P2Y1 knockout/ knockdown cells A->E F Screen against other P2Y receptor subtypes A->F G Effect is likely ON-TARGET B->G C->G D->G H Effect is likely OFF-TARGET E->H F->H

Caption: A logical workflow for validating the on-target effects of a P2Y1 antagonist.

References

Technical Support Center: Interpreting Conflicting Data from MRS1067 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting or unexpected results in experiments involving the compound MRS1067, particularly in the context of A1 adenosine receptor (A1AR) studies.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as an antagonist for the A1 adenosine receptor in our experiments, but our results are inconsistent with the known pharmacology of A1AR. What could be the issue?

A1: A primary source of conflicting data when using this compound in A1AR studies stems from its receptor selectivity. Published research has characterized this compound as a competitive antagonist of the A3 adenosine receptor (A3AR), not the A1AR. It exhibits significantly higher affinity for the A3AR. Therefore, if used in a system expressing both A1 and A3 receptors, the observed effects are likely mediated by the A3AR.

Q2: We observe partial agonistic activity in our functional assays when using this compound, which is unexpected for an antagonist. How can we explain this?

A2: While characterized as an A3AR antagonist, it's possible that in certain cellular contexts or at high concentrations, this compound could exhibit off-target effects or partial agonism at other receptors, including the A1AR, or even A3AR subtypes under specific conditions. However, a more probable explanation is the presence of endogenous adenosine in your experimental system. If this compound is not effectively antagonizing the A1AR, the effects of endogenous adenosine could be misinterpreted as partial agonism of this compound.

Q3: How can we confirm if the effects we are seeing with this compound are mediated by the A1 or A3 adenosine receptor?

A3: To dissect the receptor-specific effects of this compound, we recommend the following control experiments:

  • Use of Selective Agonists and Antagonists: Compare the effects of this compound with highly selective A1AR antagonists (e.g., DPCPX) and selective A3AR antagonists (e.g., MRS1220).

  • Receptor Knockdown/Knockout Models: Utilize cell lines or animal models where the A1AR or A3AR gene has been knocked down (e.g., using siRNA) or knocked out.

  • Radioligand Binding Assays: Perform competitive binding assays with radiolabeled ligands specific for A1AR and A3AR to determine the binding affinity of this compound for each receptor in your experimental system.

Troubleshooting Guides

Issue 1: Unexpected Results in cAMP Assays

Symptoms:

  • This compound does not block the inhibition of forskolin-stimulated cAMP accumulation by A1AR agonists.

  • This compound causes a slight decrease in cAMP levels on its own.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
This compound is not an A1AR antagonist. As established, this compound is an A3AR antagonist. The lack of effect on A1AR-mediated cAMP inhibition is expected.
Presence of endogenous A3AR signaling. Some cell types co-express A1 and A3 receptors. The slight decrease in cAMP could be due to this compound antagonizing a tonic, inhibitory A3AR signal.
Off-target effects. At high concentrations, this compound might interact with other Gi-coupled receptors.
Experimental Artifact. Ensure proper assay controls, including vehicle controls and positive controls with known A1AR and A3AR antagonists.
Issue 2: Inconsistent Data in Calcium Mobilization Assays

Symptoms:

  • This compound fails to block calcium mobilization induced by A1AR agonists.

  • This compound potentiates or has no effect on the calcium signal.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Receptor Selectivity. A1AR activation can lead to calcium mobilization via PLC activation. Since this compound is not a potent A1AR antagonist, it will not block this effect.
A3AR-mediated Calcium Signaling. A3ARs can also couple to Gq proteins and stimulate PLC, leading to calcium mobilization. The observed effects could be due to modulation of A3AR signaling.
Crosstalk between Signaling Pathways. Adenosine receptor signaling can be complex, with potential for crosstalk between different receptor subtypes and signaling cascades.

Data Presentation

Table 1: Comparative Binding Affinities of this compound and Control Compounds at Human Adenosine Receptors

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
This compound Human A3 0.56 µM (Karton et al., 1996)
This compound Human A1 > 100 µM (estimated based on 200-fold selectivity) (Karton et al., 1996)
DPCPX (A1 Antagonist)Human A10.5 - 5 nMVarious Sources
MRS1220 (A3 Antagonist)Human A31.7 nM(Li et al., 1998)

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A1 and A3 Adenosine Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human A1 and A3 adenosine receptors.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing either human A1AR or A3AR.

  • [³H]DPCPX (for A1AR) or [¹²⁵I]AB-MECA (for A3AR) as radioligands.

  • Non-labeled DPCPX and MRS1220 as positive control competitors.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand.

  • Add increasing concentrations of the unlabeled competitor (this compound, DPCPX, or MRS1220).

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value for each compound using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay

Objective: To assess the functional effect of this compound on A1AR- and A3AR-mediated inhibition of adenylyl cyclase.

Materials:

  • CHO-K1 cells stably expressing either human A1AR or A3AR.

  • Forskolin.

  • Selective A1AR agonist (e.g., CPA) and A3AR agonist (e.g., Cl-IB-MECA).

  • This compound.

  • cAMP assay kit (e.g., LANCE, HTRF).

Procedure:

  • Pre-incubate the cells with this compound or a known antagonist (DPCPX for A1AR, MRS1220 for A3AR) for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Simultaneously, add the selective agonist (CPA or Cl-IB-MECA).

  • Incubate for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a compatible assay kit.

  • Analyze the data to determine if this compound can antagonize the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualization

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular A1AR A1 Adenosine Receptor Gi Gi/o Protein A1AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation cAMP cAMP AC->cAMP Production IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2

Caption: A1 Adenosine Receptor Signaling Pathways.

Experimental_Workflow_Troubleshooting Start Conflicting Data with This compound in A1AR Study CheckSelectivity Verify Compound Selectivity: Is this compound an A1AR antagonist? Start->CheckSelectivity A3_Selective This compound is A3 Selective CheckSelectivity->A3_Selective No ReassessHypothesis Re-evaluate Experimental Hypothesis and Design A3_Selective->ReassessHypothesis UseControls Implement Proper Controls: Selective A1/A3 Ligands, Knockout Models ReassessHypothesis->UseControls InterpretResults Interpret Results in the Context of A3AR Pharmacology UseControls->InterpretResults

Caption: Troubleshooting Logic for this compound Studies.

Technical Support Center: Optimizing MRS2211 Experiments for P2Y13 Receptor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing MRS2211, a competitive antagonist of the P2Y13 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the specificity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MRS2211 and what is its primary mechanism of action?

A1: MRS2211 is a competitive antagonist for the P2Y13 receptor, an ADP-responsive G protein-coupled receptor (GPCR).[1] Its primary mechanism involves binding to the P2Y13 receptor and preventing its activation by the endogenous agonist ADP. This blockade inhibits downstream signaling pathways initiated by the receptor.

Q2: What are the key signaling pathways activated by the P2Y13 receptor?

A2: The P2Y13 receptor is versatile in its signaling. Its canonical pathway involves coupling to the Gi alpha subunit of heterotrimeric G proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, the P2Y13 receptor can couple to other G proteins, such as Gs and Gq, and can activate other important intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) pathways.[4][5]

Q3: What is the selectivity profile of MRS2211?

A3: MRS2211 exhibits a notable selectivity for the P2Y13 receptor. It has been reported to be over 20-fold more selective for P2Y13 than for the related P2Y1 and P2Y12 receptors.[1] This selectivity is crucial for attributing observed experimental effects specifically to the inhibition of P2Y13.

Troubleshooting Guide

Problem 1: I am observing unexpected or inconsistent results in my experiments with MRS2211. How can I be sure the effects are specific to P2Y13 inhibition?

Possible Cause: Off-target effects due to high concentrations of MRS2211 or the presence of other P2Y receptors in the experimental system. While MRS2211 is selective, at higher concentrations, it may inhibit other P2Y receptors.[6]

Solutions:

  • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of MRS2211 that elicits the desired effect without causing off-target effects. One study identified 1 μM as an optimal dose for in vitro experiments with airway epithelial cells.[7]

  • Use of Orthogonal Antagonists: To confirm the specificity of MRS2211, use selective antagonists for other relevant P2Y receptors (e.g., MRS2179 for P2Y1, and a selective P2Y12 antagonist) as negative controls. These antagonists should not reproduce the effects observed with MRS2211 if the response is truly P2Y13-mediated.[8]

  • Positive Controls: Use a known P2Y13 receptor agonist, such as 2-MeSADP, to first establish a clear P2Y13-mediated response in your system. Then, demonstrate that this response is blocked by MRS2211.

  • Verify Receptor Expression: Confirm the expression of the P2Y13 receptor in your cell line or tissue model using techniques like RT-qPCR or Western blotting. The absence or low expression of the target receptor could lead to a lack of response.

Problem 2: My in vivo experiment with MRS2211 did not produce the expected outcome. What are some common pitfalls?

Possible Cause: Issues with drug administration, dosage, or experimental design.

Solutions:

  • Route of Administration and Dosage: Ensure the appropriate route of administration and dosage are used. A study in a murine model of asthma successfully used an intraperitoneal (i.p.) injection of MRS2211 at a dose of 1 mg/kg.[7] The optimal dose may vary depending on the animal model and the specific experimental conditions.

  • Timing of Administration: The timing of antagonist administration relative to the stimulus is critical. For instance, pre-treatment with MRS2211 one hour before the stimulus was shown to be effective in one study.[7]

  • Control Groups: Always include appropriate control groups, such as a vehicle-treated group, to account for any effects of the solvent or the injection procedure itself.

Data Presentation

Table 1: Selectivity Profile of MRS2211

ReceptorActivityPotencyReference(s)
P2Y13Competitive AntagonistpIC50 = 5.97[1]
P2Y1>20-fold lower affinity than for P2Y13-[1]
P2Y12>20-fold lower affinity than for P2Y13-[1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Experimental Protocols

In Vitro cAMP Inhibition Assay

This protocol provides a general framework for measuring the inhibition of adenylyl cyclase activity in response to P2Y13 receptor antagonism by MRS2211.

Materials:

  • Cells expressing the P2Y13 receptor

  • MRS2211

  • P2Y13 receptor agonist (e.g., 2-MeSADP)

  • Forskolin (to stimulate adenylyl cyclase)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Assay buffer

Procedure:

  • Cell Preparation: Culture and seed cells in an appropriate multi-well plate.

  • Compound Addition:

    • Pre-incubate cells with varying concentrations of MRS2211 or vehicle control for a predetermined time.

    • Add a P2Y13 agonist (e.g., 2-MeSADP) at its EC80 concentration (the concentration that gives 80% of its maximal effect) to all wells except the negative control.

    • Add forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be optimized for a robust signal window.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced effect for each concentration of MRS2211. Plot the results to determine the IC50 value of MRS2211.

In Vivo Administration Protocol in Mice

This protocol is a general guideline for the intraperitoneal administration of MRS2211 in a mouse model.

Materials:

  • MRS2211

  • Sterile vehicle (e.g., saline, PBS)

  • Syringes and needles

  • Animal balance

Procedure:

  • Preparation of Dosing Solution: Dissolve MRS2211 in a sterile vehicle to the desired concentration. Ensure complete dissolution.

  • Animal Handling: Weigh the mouse to accurately calculate the required dose.

  • Administration:

    • Administer the calculated dose of the MRS2211 solution or vehicle control via intraperitoneal (i.p.) injection. A typical dose reported in the literature is 1 mg/kg.[7]

    • The timing of administration should be optimized based on the experimental design (e.g., 1 hour prior to experimental challenge).[7]

  • Monitoring: Observe the animals for any adverse reactions following the injection.

  • Experimental Procedure: Proceed with the planned experimental protocol.

Mandatory Visualizations

P2Y13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y13R P2Y13 Receptor ADP->P2Y13R Gi Gαi P2Y13R->Gi Other_Pathways MAPK, PI3K/Akt/GSK3 Pathways P2Y13R->Other_Pathways AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP converts ATP ATP

Caption: Canonical P2Y13 receptor signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation Select_Model Select Cell Line/ Animal Model Confirm_Expression Confirm P2Y13 Expression Select_Model->Confirm_Expression Dose_Response Determine Optimal MRS2211 Concentration Confirm_Expression->Dose_Response Controls Prepare Controls (Vehicle, Agonist, Orthogonal Antagonists) Dose_Response->Controls Treatment Treat with MRS2211 Controls->Treatment Stimulation Apply Stimulus (e.g., Agonist) Treatment->Stimulation Data_Collection Collect Data (e.g., cAMP levels, physiological response) Stimulation->Data_Collection Analyze_Data Analyze Data (e.g., IC50 calculation) Data_Collection->Analyze_Data Specificity_Check Assess Specificity (Compare with controls) Analyze_Data->Specificity_Check Conclusion Draw Conclusions Specificity_Check->Conclusion

Caption: General workflow for a P2Y13 receptor antagonism experiment.

References

Long-term stability of stored MRS1067 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of stored MRS1067 solutions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). For aqueous experimental buffers, it is advisable to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer to the final desired concentration. The final DMSO concentration in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects on the biological system.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: How long can I store this compound solutions at different temperatures?

A3: The stability of this compound in solution is dependent on the solvent and storage temperature. While specific long-term stability data for this compound is not extensively published, the following table provides a general guideline based on the stability of similar nucleotide analogues. Users are strongly advised to perform their own stability tests for long-term experiments.

Illustrative Stability Data for this compound Solutions

SolventStorage TemperatureStability (Time to <10% Degradation)
DMSO-80°C≥ 12 months
DMSO-20°C~ 6 months
DMSO4°C< 1 week
Aqueous Buffer (pH 7.4)-20°C< 1 month (prone to hydrolysis)
Aqueous Buffer (pH 7.4)4°C< 24 hours
Aqueous Buffer (pH 7.4)Room Temperature< 8 hours

Q4: Are there any known degradation pathways for this compound?

A4: As a nucleotide analogue, this compound may be susceptible to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH. The phosphate groups can be cleaved over time, leading to a loss of biological activity. Exposure to light and strong oxidizing agents should also be avoided.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results 1. Degraded this compound solution.2. Repeated freeze-thaw cycles of the stock solution.3. Inaccurate pipetting of viscous DMSO stock.1. Prepare fresh working solutions from a new aliquot of the stock solution.2. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.3. Use positive displacement pipettes or ensure proper technique for viscous solutions.
Precipitation of this compound in aqueous buffer 1. Low solubility in the aqueous buffer.2. Final DMSO concentration is too low.3. Buffer pH or composition is incompatible.1. Increase the final DMSO concentration slightly (while staying below the tolerance of your experimental system).2. Prepare a more dilute stock solution in DMSO before diluting into the aqueous buffer.3. Test the solubility in different buffers.
Low or no antagonist activity observed 1. Incorrect concentration of this compound used.2. Degraded compound.3. Issues with the experimental assay (e.g., cell viability, receptor expression).1. Verify the concentration of the stock solution and the dilutions.2. Use a fresh aliquot of this compound.3. Include positive and negative controls in your experiment to validate the assay performance.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay using this compound

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions in your experimental aqueous buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-incubation: Remove the cell culture medium and wash the cells with the experimental buffer. Add the this compound working solutions to the cells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the P2Y1 receptor agonist (e.g., 2-MeSADP) at a predetermined concentration and incubate for the desired time.

  • Assay Readout: Perform the assay to measure the downstream signaling event (e.g., calcium mobilization, inhibition of adenylyl cyclase).

  • Data Analysis: Analyze the data to determine the antagonist effect of this compound.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist P2Y1_Receptor P2Y1 Receptor Agonist->P2Y1_Receptor This compound This compound This compound->P2Y1_Receptor Inhibition Gq Gq P2Y1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: P2Y1 Receptor Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow A Prepare this compound Stock (DMSO, -80°C) B Prepare Working Solutions (Aqueous Buffer) A->B D Pre-incubate Cells with this compound B->D C Cell Culture and Plating C->D E Stimulate with P2Y1 Agonist D->E F Measure Downstream Signal E->F G Data Analysis F->G

Caption: General Experimental Workflow for Testing this compound Activity.

Validation & Comparative

A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1067 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the A3 adenosine receptor (A3AR) antagonist MRS1067 with other notable antagonists, including MRS1220, MRS1191, and MRE 3008F20. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.

Data Presentation: Quantitative Comparison of A3AR Antagonists

The following table summarizes the binding affinities (Ki values) of this compound and other antagonists for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA3 Ki (nM)A1 Ki (nM)A2A Ki (nM)Selectivity for A3 vs A1Selectivity for A3 vs A2A
This compound 560--200-fold vs A1-
MRS1220 0.65305 (rat)52 (rat)~469-fold (vs rat A1)~80-fold (vs rat A2A)
MRS1191 31>10,000>10,000>322-fold>322-fold
MRE 3008F20 ---Highly selective for human A3-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of test compounds for the A3 adenosine receptor.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Test compounds (e.g., this compound, MRS1220, MRS1191).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 1 mM EDTA.

  • Non-specific binding control: 10 µM of a non-radiolabeled, high-affinity A3AR agonist (e.g., IB-MECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (20-50 µg of protein) with various concentrations of the test compound and a fixed concentration of the radioligand ([¹²⁵I]AB-MECA) in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled agonist.

  • Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonism of test compounds at the A3 adenosine receptor.

Materials:

  • Cell membranes from HEK-293 cells expressing the human A3 adenosine receptor.

  • [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, tetralithium salt).

  • A3AR agonist (e.g., NECA or IB-MECA).

  • Test compounds (e.g., this compound, MRS1220, MRS1191).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • GDP (Guanosine 5'-diphosphate).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubate the cell membranes with the test antagonist at various concentrations for 15-30 minutes at 30°C in the assay buffer.

  • Add a fixed concentration of the A3AR agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP to the mixture.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

  • Data is expressed as the percentage of agonist-stimulated [³⁵S]GTPγS binding.

  • Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Mandatory Visualization

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Activation of these pathways leads to various downstream cellular responses.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular cluster_gi Gi Pathway cluster_gq Gq Pathway A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates Gq Gq Protein A3AR->Gq Activates Antagonist This compound (Antagonist) Antagonist->A3AR Blocks Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of an antagonist.

Radioligand_Binding_Workflow start Start prepare Prepare Cell Membranes (with A3AR) start->prepare incubate Incubate Membranes with: - Radioligand ([¹²⁵I]AB-MECA) - Test Antagonist (e.g., this compound) prepare->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

A Comparative Guide to MRS1067 and MRS1523 for Rat A3 Adenosine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two commonly used antagonists, MRS1067 and MRS1523, for the study of the rat A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function, making the selection of appropriate pharmacological tools critical for research.

Overview

Both this compound and MRS1523 are selective antagonists of the A3 adenosine receptor. However, they belong to different chemical classes and exhibit distinct affinity and selectivity profiles, particularly between species. MRS1523, a pyridine derivative, is a potent and widely used antagonist for both human and rat A3ARs.[1][2] In contrast, this compound is a flavonoid derivative that shows a significant species-dependent variation in affinity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and MRS1523, focusing on their binding affinity for the rat A3AR.

Table 1: Binding Affinity (Ki) of this compound and MRS1523 at the Rat A3 Adenosine Receptor

CompoundChemical ClassRat A3AR Ki (nM)Human A3AR Ki (nM)Human/Rat Affinity RatioReference
MRS1523 Pyridine11318.90.17[1]
21643.90.20[4]
This compound Flavonoid~5500*5609.8[3]

*Estimated based on the reported human Ki and the human/rat affinity ratio.

Table 2: Selectivity of MRS1523 at Rat Adenosine Receptors

CompoundA3AR Ki (nM)A1AR Selectivity (fold vs. A3)A2AAR Selectivity (fold vs. A3)Reference
MRS1523 11314018[1]

Signaling Pathways of the Rat A3 Adenosine Receptor

Activation of the rat A3AR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Downstream of these initial events, the A3AR can modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

A3AR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular A3AR A3AR Gi Gαi/o A3AR->Gi Agonist Gq Gαq A3AR->Gq Agonist AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K/Akt Gi->PI3K MAPK MAPK/ERK Gi->MAPK PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Response Cellular Response (e.g., anti-inflammatory) cAMP->Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ ↑ IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->MAPK PI3K->Response MAPK->Response

Caption: Rat A3AR Signaling Pathways (Within 100 characters)

Experimental Protocols

The characterization of this compound and MRS1523 as A3AR antagonists relies on two primary in vitro assays: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3AR. It involves a competition between the unlabeled antagonist (this compound or MRS1523) and a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat tissues known to express A3AR (e.g., brain, testis) or cells stably expressing the recombinant rat A3AR in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Competition Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a selective A3AR radioligand (e.g., [¹²⁵I]AB-MECA).

    • Add increasing concentrations of the unlabeled antagonist (this compound or MRS1523).

    • To determine non-specific binding, include control wells with a high concentration of a known A3AR ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled antagonist.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (Rat A3AR source) Incubation Incubation (Membranes + Radioligand + Antagonist) Membrane->Incubation Radioligand Radioligand (e.g., [¹²⁵I]AB-MECA) Radioligand->Incubation Antagonist Unlabeled Antagonist (this compound or MRS1523) Antagonist->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting CompetitionCurve Generate Competition Curve Counting->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki IC50->Ki

Caption: Radioligand Binding Assay Workflow (Within 100 characters)
cAMP Accumulation Assay

This functional assay determines the potency of an antagonist in blocking the agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture:

    • Culture cells stably expressing the rat A3AR in a suitable medium.

    • Seed the cells into a multi-well plate and allow them to adhere.

  • Assay Protocol (Antagonist Mode):

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the antagonist (this compound or MRS1523) to the wells.

    • Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA) in the presence of forskolin (to elevate basal cAMP levels).

    • Incubate to allow for agonist-induced inhibition of cAMP production.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as an enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation.

    • Calculate the functional antagonist constant (Kb) from the IC50 value.

Conclusion

For researchers conducting studies on the rat A3 adenosine receptor, the choice between this compound and MRS1523 will depend on the specific requirements of the experiment.

  • MRS1523 is a highly potent and selective antagonist for the rat A3AR, with well-characterized affinity and selectivity. Its lower Ki value indicates a higher affinity compared to this compound, making it a suitable choice for studies requiring a potent and reliable A3AR blockade.

  • This compound , while being an effective A3AR antagonist, exhibits significantly lower affinity for the rat receptor compared to the human receptor. Researchers should be mindful of this species difference and may need to use higher concentrations to achieve effective antagonism in rat models.

References

Validating P2Y13 Receptor Antagonism: A Comparative Guide to MRS2211 and a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison for validating the antagonist activity of MRS2211 against the P2Y13 receptor, utilizing AR-C67085 as a positive control. This document outlines detailed experimental protocols and presents supporting data to ensure robust and reliable validation.

The P2Y13 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, making it an attractive target for therapeutic intervention. Validating the efficacy and selectivity of new antagonists is a critical step in the drug discovery pipeline. This guide focuses on MRS2211, a known P2Y13 antagonist, and compares its activity with AR-C67085, a well-characterized antagonist of both P2Y12 and P2Y13 receptors, which will serve as a positive control for the experimental validation of P2Y13 inhibition.

Comparative Analysis of P2Y13 Antagonists

The following table summarizes the quantitative data for the P2Y13 antagonist MRS2211 and the positive control AR-C67085. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency.

CompoundTarget(s)Agonist UsedAssay TypePotency (pIC50/IC50)Selectivity
MRS2211 P2Y132MeSADPcAMP InhibitionpIC50 = 5.97[1]>20-fold selective over P2Y1 and P2Y12 receptors[1]
AR-C67085 P2Y12, P2Y13ADPIP3 AccumulationNot specified for P2Y13 aloneAntagonizes both P2Y12 and P2Y13[2]
MRS2179 (Negative Control) P2Y1ADPIP3 AccumulationNo antagonism at P2Y13 up to 100 µM[2]Selective for P2Y1

P2Y13 Signaling Pathway and Antagonist Action

The P2Y13 receptor is predominantly coupled to the Gi alpha subunit of the heterotrimeric G protein. Upon activation by an agonist such as ADP or the potent synthetic agonist 2-methylthio-ADP (2MeSADP), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists like MRS2211 and AR-C67085 block the binding of agonists to the P2Y13 receptor, thereby preventing the downstream inhibition of adenylyl cyclase and maintaining normal cAMP levels.

P2Y13_Signaling_Pathway cluster_membrane Plasma Membrane P2Y13 P2Y13 Receptor Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (ADP, 2MeSADP) Agonist->P2Y13 Activates Antagonist Antagonist (MRS2211) Antagonist->P2Y13 Blocks Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates

P2Y13 receptor signaling pathway.

Experimental Workflow for Antagonist Validation

Validating the antagonist activity of a test compound like MRS2211 against the P2Y13 receptor involves a systematic workflow. This typically includes a functional assay, such as a cAMP inhibition assay, to measure the compound's ability to block agonist-induced receptor activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture cells expressing P2Y13 receptor Cell_Plating 2. Plate cells in a multi-well plate Cell_Culture->Cell_Plating Add_Antagonist 3. Add test compound (MRS2211) and controls (AR-C67085, vehicle) Cell_Plating->Add_Antagonist Incubate1 4. Incubate Add_Antagonist->Incubate1 Add_Agonist 5. Add agonist (2MeSADP) to all wells except negative control Incubate1->Add_Agonist Incubate2 6. Incubate Add_Agonist->Incubate2 Lyse_Cells 7. Lyse cells Incubate2->Lyse_Cells Measure_cAMP 8. Measure intracellular cAMP levels (e.g., ELISA, HTRF) Lyse_Cells->Measure_cAMP Analyze_Data 9. Analyze data and determine IC50 values Measure_cAMP->Analyze_Data

Workflow for P2Y13 antagonist validation.

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Use a human astrocytoma cell line, such as 1321N1, stably transfected with the human P2Y13 receptor.

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Cell Plating: Seed the cells into 96-well plates at a density of 20,000-50,000 cells per well and culture overnight to allow for cell attachment.

cAMP Inhibition Assay Protocol

This protocol is designed to measure the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

  • Reagent Preparation:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.

    • Stimulation Buffer: Assay Buffer supplemented with a phosphodiesterase inhibitor, such as 500 µM 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

    • Agonist Solution: Prepare a stock solution of 2MeSADP in Assay Buffer. The final concentration used in the assay should be at the EC80 (the concentration that gives 80% of the maximal response), which needs to be predetermined.

    • Antagonist Solutions: Prepare serial dilutions of the test compound (MRS2211), positive control (AR-C67085), and negative control (MRS2179) in Stimulation Buffer.

  • Assay Procedure:

    • Remove the culture medium from the plated cells and wash once with Assay Buffer.

    • Add 50 µL of the appropriate antagonist dilution or vehicle (for control wells) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Add 50 µL of a 2X concentration of the adenylyl cyclase activator, forskolin (e.g., 10 µM final concentration), to all wells. This will stimulate cAMP production.

    • Immediately add 50 µL of the 2MeSADP agonist solution (at its EC80 concentration) to the appropriate wells. For the wells determining the basal and forskolin-stimulated cAMP levels, add 50 µL of Assay Buffer.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection:

    • Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based kits). Follow the manufacturer's instructions for the detection procedure.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value for each antagonist using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

By following this comprehensive guide, researchers can effectively validate the antagonist activity of novel compounds against the P2Y13 receptor, ensuring data accuracy and reproducibility. The direct comparison with a well-characterized positive control provides a robust framework for assessing the potency and potential of new therapeutic agents targeting this important receptor.

References

Unveiling the Selectivity of MRS1067: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides a comprehensive comparison of the cross-reactivity of MRS1067 (also known as MRS2179) with other purinergic receptors, supported by experimental data and detailed methodologies.

This compound is a well-established competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) involved in a multitude of physiological processes, including platelet aggregation and neurotransmission. Its selectivity is a critical factor in its utility as a research tool and its potential as a therapeutic agent. This guide objectively presents the available data on its interaction with its primary target and other related receptors.

Quantitative Analysis of Receptor Binding and Functional Activity

The selectivity of this compound has been evaluated against a panel of P2X and P2Y receptor subtypes. The following table summarizes the key quantitative data from radioligand binding and functional assays.

Receptor SubtypeLigand InteractionPotency (Ki / Kb / IC50)Fold Selectivity vs. P2Y1
P2Y1 Antagonist ~100 nM (Kb/Ki) [1][2][3]-
P2Y2No significant activity> 10,000 nM> 100-fold
P2Y4No significant activity> 10,000 nM> 100-fold
P2Y6No significant activity> 10,000 nM> 100-fold
P2Y11No significant activity reported--
P2Y12No significant activity reported--
P2Y13No significant activity reported--
P2Y14No significant activity reported--
P2X1Antagonist1,150 nM (IC50)[1]~11.5-fold
P2X3Antagonist12,900 nM (IC50)[1]~129-fold
P2X2No significant activity> 10,000 nM> 100-fold
P2X4No significant activity> 10,000 nM> 100-fold

Note: Fold selectivity is calculated as the potency at the off-target receptor divided by the potency at the P2Y1 receptor. A higher value indicates greater selectivity for P2Y1. Data for P2Y11, P2Y12, P2Y13, and P2Y14 is not extensively reported in the public domain.

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays. Below are detailed, representative protocols for the key experiments used to characterize the cross-reactivity of this compound.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Experimental Workflow:

prep Receptor Membrane Preparation incubate Incubation with Radioligand and this compound prep->incubate Add to assay plate separate Separation of Bound and Free Radioligand incubate->separate Vacuum filtration count Quantification of Bound Radioactivity separate->count Scintillation counting analyze Data Analysis (IC50 -> Ki) count->analyze Generate competition curve

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Membranes from cells expressing the target P2Y or P2X receptor subtype are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.

  • Incubation: In a 96-well plate, receptor membranes (e.g., 20-50 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-MRS2500 for P2Y1) and a range of concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the receptor-bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand and is subtracted from the total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determining functional antagonism)

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of functional receptor blockade.

Experimental Workflow:

cell_prep Cell Culture and Dye Loading treatment Pre-incubation with This compound cell_prep->treatment Add to assay plate stimulation Agonist Addition treatment->stimulation Automated injection measurement Fluorescence Measurement stimulation->measurement Real-time monitoring analysis Data Analysis (IC50) measurement->analysis Generate dose-response curve

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture: Cells stably or transiently expressing the P2Y receptor of interest are seeded into 96-well or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Antagonist Pre-incubation: The cells are then washed to remove excess dye and incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) prior to agonist stimulation.

  • Agonist Stimulation: The microplate is placed in a fluorescence plate reader with automated injection capabilities. A known agonist for the target receptor (e.g., ADP for P2Y1) is injected into each well to stimulate the receptor.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically in real-time, both before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of a rise in intracellular calcium. The inhibitory effect of this compound is determined by its ability to reduce this agonist-induced fluorescence increase. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated from the dose-response curve.

P2Y1 Receptor Signaling Pathway

The primary target of this compound, the P2Y1 receptor, is a Gq/11-coupled GPCR. Upon activation by its endogenous agonist, ADP, it initiates a well-characterized signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq/11 Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Platelet Shape Change) PKC->Downstream Ca_store Ca²⁺ Store IP3R->Ca_store releases Ca_cytosol Cytosolic Ca²⁺ Increase Ca_store->Ca_cytosol Ca_cytosol->Downstream ADP ADP ADP->P2Y1 agonist This compound This compound This compound->P2Y1 antagonist

P2Y1 Receptor Signaling Pathway

This diagram illustrates that upon binding of ADP, the P2Y1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytosol. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers various downstream cellular responses. This compound acts as a competitive antagonist, blocking the binding of ADP to the P2Y1 receptor and thereby inhibiting this signaling cascade.

References

Navigating A3 Adenosine Receptor Antagonism: A Comparative Guide to MRS1067

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS1067, a selective A3 adenosine receptor (A3AR) antagonist, with other relevant compounds. It includes an overview of the underlying signaling pathways, detailed experimental protocols for key assays, and a discussion on the reproducibility of experiments in this domain.

Unraveling the A3 Adenosine Receptor Signaling Cascade

The A3 adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including inflammation and cancer. Its activation triggers a complex network of intracellular signaling pathways. This compound, as a competitive antagonist, blocks the binding of agonists like adenosine to the A3AR, thereby inhibiting these downstream effects.

The primary signaling pathway initiated by A3AR activation involves coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Consequently, the activity of protein kinase A (PKA) is reduced, which in turn modulates the phosphorylation of various downstream targets.

Beyond the canonical Gi-mediated pathway, the A3AR can also couple to Gq proteins, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, G protein-independent signaling via β-arrestin recruitment can lead to the activation of other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor Gi Gi/o A3AR->Gi Gq Gq A3AR->Gq beta_arrestin β-Arrestin A3AR->beta_arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gi->AC Inhibits Gq->PLC Activates MAPK_ERK MAPK/ERK Pathway beta_arrestin->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway beta_arrestin->PI3K_Akt Activates PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates This compound This compound (Antagonist) This compound->A3AR Agonist Adenosine (Agonist) Agonist->A3AR

Figure 1. A3 Adenosine Receptor Signaling Pathways

Performance Comparison of A3 Adenosine Receptor Antagonists

The selection of an appropriate antagonist is critical for targeted research. This compound, a flavonoid derivative, exhibits selectivity for the human A3AR. Below is a comparison of its binding affinity with other commonly used A3AR antagonists.

CompoundChemical ClassHuman A3AR Ki (nM)Human A1AR Ki (nM)Human A2AAR Ki (nM)Selectivity for A3AR vs A1ARSelectivity for A3AR vs A2AARReference
This compound Flavonoid560>100,000>100,000>178-fold>178-fold[1]
MRS1191 1,4-Dihydropyridine31.441,000>100,000~1300-fold>3180-fold[1]
MRS1220 Triazoloquinazoline0.652,100820~3230-fold~1260-fold[1]

Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.

Reproducibility of Experiments Using A3AR Antagonists

Reproducibility is a cornerstone of scientific research. However, experiments involving GPCRs, including the A3AR, can be subject to variability. While specific studies on the reproducibility of this compound are limited, general challenges in the field offer valuable insights.

Factors Influencing Reproducibility:

  • Cell Line Variability: The choice of cell line and its passage number can significantly impact receptor expression levels and signaling responses.

  • Reagent Quality: The purity and stability of compounds, including this compound and its alternatives, are crucial. Flavonoids, in particular, can be susceptible to degradation.

  • Assay Conditions: Minor variations in experimental parameters such as incubation time, temperature, and buffer composition can lead to different results.

  • Operator-Dependent Variability: Differences in technical execution between researchers or laboratories can contribute to discrepancies.

Strategies to Enhance Reproducibility:

  • Standardized Protocols: Adherence to detailed, standardized operating procedures (SOPs) is essential.

  • Cell Line Authentication: Regular authentication and characterization of cell lines should be performed.

  • Compound Quality Control: Use of high-purity compounds and proper storage are critical.

  • Rigorous Data Analysis: Consistent and transparent data analysis methods should be employed.

  • Inter-Laboratory Studies: Collaborative studies between different laboratories can help to identify and address sources of variability.

Detailed Experimental Protocols

The following sections provide detailed methodologies for two key functional assays used to characterize A3AR antagonists.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Adenylyl_Cyclase_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cell_prep 1. Prepare cell membranes expressing A3AR reagent_prep 2. Prepare agonist, antagonist (this compound), and forskolin solutions incubation 3. Incubate membranes with antagonist reagent_prep->incubation stimulation 4. Add agonist and forskolin to stimulate adenylyl cyclase incubation->stimulation reaction 5. Allow enzymatic reaction to produce cAMP stimulation->reaction termination 6. Terminate reaction reaction->termination cAMP_measurement 7. Measure cAMP levels (e.g., ELISA, HTRF) termination->cAMP_measurement data_analysis 8. Analyze data to determine IC50 of the antagonist cAMP_measurement->data_analysis

Figure 2. Adenylyl Cyclase Inhibition Assay Workflow

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A3AR (e.g., HEK-293 or CHO cells).

  • Reagent Preparation:

    • Prepare a stock solution of the A3AR agonist (e.g., IB-MECA).

    • Prepare a serial dilution of the antagonist (this compound or other compounds).

    • Prepare a solution of forskolin to stimulate adenylyl cyclase.

  • Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the antagonist for a predetermined time (e.g., 20 minutes) at 30°C.

  • Stimulation: Add a fixed concentration of the agonist and forskolin to initiate the reaction.

  • Reaction: Incubate the plate for a specific duration (e.g., 10 minutes) at 30°C to allow for cAMP production.

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • cAMP Measurement: Quantify the amount of cAMP produced using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the antagonist concentration to determine the IC50 value.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection cell_prep 1. Prepare cell membranes expressing A3AR reagent_prep 2. Prepare agonist, antagonist (this compound), and [³⁵S]GTPγS incubation 3. Incubate membranes with antagonist, agonist, GDP, and [³⁵S]GTPγS reagent_prep->incubation filtration 4. Rapidly filter to separate bound from free [³⁵S]GTPγS incubation->filtration washing 5. Wash filters to remove non-specific binding filtration->washing scintillation 6. Add scintillation fluid and count radioactivity washing->scintillation data_analysis 7. Analyze data to determine the effect of the antagonist scintillation->data_analysis

Figure 3. [³⁵S]GTPγS Binding Assay Workflow

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the A3AR.

  • Reagent Preparation:

    • Prepare solutions of the agonist, antagonist (this compound), and GDP.

    • Prepare a solution of [³⁵S]GTPγS.

  • Incubation: In a 96-well plate, combine the cell membranes, varying concentrations of the antagonist, a fixed concentration of the agonist, GDP, and [³⁵S]GTPγS in an assay buffer. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to reduce non-specific binding.

  • Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of agonist-stimulated [³⁵S]GTPγS binding in the presence of different concentrations of the antagonist to calculate its inhibitory potency.

Conclusion

This compound is a valuable tool for studying the A3 adenosine receptor, offering good selectivity. However, researchers should be mindful of the potential for experimental variability inherent in GPCR research. By employing rigorous experimental design, standardized protocols, and careful data analysis, the reproducibility of studies using this compound and other A3AR antagonists can be significantly enhanced. This guide provides a foundational framework to support such endeavors, facilitating more robust and reliable scientific outcomes.

References

A Comparative Guide to MRS1067 and Other Selective A3 Adenosine Receptor Antagonists in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of MRS1067, a flavonoid derivative, against other selective A3 adenosine receptor (A3AR) antagonists in various human cell line models. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate antagonist for their experimental needs.

Introduction to A3 Adenosine Receptor Antagonists

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that, upon activation, typically couples to Gi proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A3ARs are implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function. Consequently, selective A3AR antagonists are valuable research tools and potential therapeutic agents.

This guide focuses on the comparative pharmacology of this compound and other well-characterized selective A3AR antagonists, including the dihydropyridine MRS1191, the triazoloquinazoline MRS1220, the pyrazolotriazolopyrimidine MRE-3008F20, and the imidazopurinones PSB-10 and PSB-11.

Comparative Performance Data

The following tables summarize the binding affinities and functional potencies of this compound and other selective A3AR antagonists in human cell lines.

Table 1: Radioligand Binding Affinity at the Human A3 Adenosine Receptor

This table presents the equilibrium dissociation constant (Ki) values, which represent the affinity of the antagonist for the human A3AR. Lower Ki values indicate higher binding affinity. The data was primarily obtained from studies using human embryonic kidney (HEK-293) cells expressing the recombinant human A3AR.

CompoundChemical ClassCell LineRadioligandKi (nM)Reference
This compound FlavonoidHEK-293[125I]AB-MECA560[1]
MRS1191 DihydropyridineHEK-293[125I]AB-MECA31.4[1][2]
MRS1220 TriazoloquinazolineHEK-293[125I]AB-MECA0.65[1][3][4]
MRE-3008F20 PyrazolotriazolopyrimidineCHO[3H]MRE-3008F201.8[5]
PSB-10 ImidazopurinoneCHO[3H]PSB-11~2.3[6]
PSB-11 ImidazopurinoneCHO[3H]PSB-11Not explicitly found

Note: Data for MRE-3008F20, PSB-10, and PSB-11 were obtained from separate studies. Direct comparison with this compound under identical experimental conditions is limited. The cell line used for MRE-3008F20 and PSB-10 was Chinese Hamster Ovary (CHO) cells.

Table 2: Functional Antagonist Potency in Human Cell Lines

This table summarizes the functional potency of the antagonists in inhibiting A3AR-mediated signaling pathways. The data includes KB values from adenylyl cyclase inhibition assays, EC50 values from GTPγS binding assays, and IC50 values from TNF-α release assays.

CompoundAssayCell LineAgonistPotency (nM)Reference
This compound GTPγS Binding (EC50)HEK-293NECA6400[1]
MRS1191 Adenylyl Cyclase (KB)HEK-293IB-MECA92[1]
GTPγS Binding (EC50)HEK-293NECA450[1]
MRS1220 Adenylyl Cyclase (KB)HEK-293IB-MECA1.7[1]
GTPγS Binding (EC50)HEK-293NECA7.2[1]
TNF-α Release (IC50)U-937Cl-IB-MECA300
MRE-3008F20 Adenylyl Cyclase (IC50)Resting LymphocytesCl-IB-MECA5[5]

Note: Direct comparative functional data for this compound in adenylyl cyclase and TNF-α release assays, and for MRE-3008F20, PSB-10, and PSB-11 in all listed functional assays against this compound, is limited. The data presented is from the available literature and may have been generated under different experimental conditions.

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

Activation of the A3AR by an agonist (e.g., adenosine, IB-MECA) leads to the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased production of cAMP. In some cell types, A3AR activation can also lead to the activation of phospholipase C (PLC) and subsequent downstream signaling. Antagonists like this compound block the agonist from binding to the receptor, thereby preventing these downstream effects.

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gαiβγ A3AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist Agonist->A3AR Binds to Antagonist This compound / Selective Antagonist Antagonist->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes (e.g., from HEK-293 cells expressing hA3AR) start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand (e.g., [125I]AB-MECA) and varying concentrations of antagonist prep_membranes->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Measure radioactivity of bound radioligand using a scintillation counter filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End analysis->end

References

Comparative Guide to Negative Control Experiments for MRS1067, a Putative P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for designing and interpreting negative control experiments to validate the specificity and mechanism of action of MRS1067, a presumed antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a key role in physiological processes such as platelet aggregation and smooth muscle cell signaling.[1][2][3][4] Robust negative controls are essential to ensure that the observed biological effects of this compound are due to its specific interaction with the P2Y1 receptor and not a result of off-target effects or experimental artifacts.

Proposed Negative Controls for this compound

To rigorously validate the on-target activity of this compound, a multi-faceted approach utilizing several types of negative controls is recommended.

  • Vehicle Control: The most fundamental control. The solvent (e.g., DMSO, saline) used to dissolve this compound is administered alone to ensure it does not elicit a biological response.

  • Structurally Similar Inactive Analog: The ideal pharmacological negative control. This would be a molecule with high structural similarity to this compound that has been confirmed to lack activity at the P2Y1 receptor. While a specific inactive analog for this compound is not readily identified in the literature, researchers could synthesize a variant with modifications predicted to abolish binding, such as altering the crucial phosphate moieties common in nucleotide-based P2Y antagonists.[5]

  • Biological Null Control (P2Y1 Knockout/Knockdown Cells): The gold standard for target validation. Using cells or tissues that genetically lack the P2Y1 receptor (P2Y1-null) allows researchers to confirm that the effects of this compound are absent in the receptor's absence.

  • Receptor Subtype Specificity Control (P2Y12 Receptor): To demonstrate selectivity, this compound should be tested against other related receptors that are also activated by ADP, such as the P2Y12 receptor.[1] Showing a lack of activity at P2Y12 would confirm this compound's specificity for P2Y1.

Experimental Protocols and Data Comparison

Here, we detail two key experiments for assessing this compound's antagonist activity and provide expected outcomes when compared against appropriate negative controls.

The P2Y1 receptor is coupled to the Gq signaling pathway, which results in the release of intracellular calcium upon activation.[1] This experiment measures the ability of this compound to block this calcium release when induced by a P2Y1 agonist (ADP).

Protocol:

  • Cell Culture: Culture two cell lines: one endogenously or recombinantly expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells) and a corresponding P2Y1-null cell line.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound, the vehicle control, or a P2Y12-specific antagonist for 15-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add a sub-maximal concentration (EC80) of the agonist ADP to all wells.

  • Data Acquisition: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Analysis: Calculate the percentage of inhibition of the ADP-induced calcium response for each concentration of the antagonist.

Expected Data Summary:

Treatment GroupCell LineExpected Agonist (ADP) ResponseExpected Inhibition by this compoundRationale
Vehicle Control P2Y1-ExpressingRobust Ca2+ influx0%The solvent should not interfere with the agonist-induced signaling.
This compound P2Y1-ExpressingRobust Ca2+ influxDose-dependent inhibitionDemonstrates antagonist activity at the target receptor.
This compound P2Y1-NullNo Ca2+ influxNot ApplicableBiological Control: Confirms the effect is dependent on P2Y1 receptor presence.
P2Y12 Antagonist (e.g., AR-C67085)P2Y1-ExpressingRobust Ca2+ influxNo significant inhibitionSpecificity Control: Shows the effect is not mediated by other P2Y receptors.

A physiologically relevant assay to confirm the functional consequences of P2Y1 antagonism, as this receptor is a key mediator of ADP-induced platelet aggregation.[6][7]

Protocol:

  • Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood samples.

  • Pre-incubation: Incubate aliquots of PRP with this compound, a vehicle control, or another known P2Y1 antagonist (e.g., MRS2179, serving as a positive control) for 10-15 minutes at 37°C.[6]

  • Aggregation Induction: Place the PRP samples in an aggregometer. Add ADP to induce platelet aggregation.

  • Data Acquisition: Monitor the change in light transmittance through the sample over time. As platelets aggregate, the transmittance increases.

  • Analysis: Determine the maximum percentage of aggregation for each condition and calculate the inhibitory effect of the compounds.

Expected Data Summary:

Treatment GroupExpected ADP-Induced AggregationExpected Inhibition by this compoundRationale
Vehicle Control High (~80-90%)0%Establishes the baseline maximal aggregation response to ADP.
This compound High (~80-90%)Dose-dependent inhibitionDemonstrates functional antagonism in a primary cell system.
Positive Control (e.g., MRS2179)[6]High (~80-90%)Dose-dependent inhibitionValidates the assay by showing the expected effect of a known P2Y1 antagonist.

Mandatory Visualizations

The following diagrams illustrate the key pathway and workflow discussed in this guide.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves ADP ADP (Agonist) ADP->P2Y1 binds & activates This compound This compound (Antagonist) This compound->P2Y1 binds & blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca2+ Release ER->Ca releases Response Cellular Response (e.g., Platelet Aggregation) Ca->Response triggers Experimental_Workflow Workflow: Calcium Mobilization Assay with Controls cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis start Seed Cells in Microplate c1 Culture P2Y1-Expressing Cells start->c1 c2 Culture P2Y1-Null Cells (Biological Control) start->c2 load Load All Cells with Calcium-Sensitive Dye c1->load c2->load preincubate Pre-incubate with Compounds load->preincubate t1 This compound preincubate->t1 t2 Vehicle Control preincubate->t2 t3 Other Antagonist (Specificity Control) preincubate->t3 stimulate Stimulate with ADP Agonist preincubate->stimulate measure Measure Fluorescence Change (Ca2+ influx) stimulate->measure analyze Analyze % Inhibition vs Controls measure->analyze result Determine Specificity and On-Target Activity analyze->result

References

Comparing the efficacy of MRS1067 in different species

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Adenosine A2A Receptor Antagonists in Preclinical Species

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various adenosine A2A receptor antagonists across different species, supported by experimental data. The focus is on compounds that have been evaluated in preclinical models of neurological disorders, particularly Parkinson's disease.

Mechanism of Action and Therapeutic Rationale

Adenosine A2A receptors are G-protein coupled receptors predominantly expressed in the basal ganglia, a key brain region for motor control.[1][2] They form heterodimers with dopamine D2 receptors, and their activation antagonizes D2 receptor function. In conditions like Parkinson's disease, where dopaminergic signaling is compromised, blocking A2A receptors with antagonists can potentiate the effects of remaining dopamine and dopamine replacement therapies like L-DOPA.[1][2] This non-dopaminergic approach offers a novel strategy for managing Parkinson's symptoms.[2][3]

Signaling Pathway of Adenosine A2A Receptor Antagonism

The following diagram illustrates the signaling cascade initiated by the activation of the adenosine A2A receptor and the mechanism of its antagonism.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Adenosine Adenosine Adenosine->A2AR Activates Antagonist A2A Antagonist (e.g., Istradefylline) Antagonist->A2AR Blocks CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling and Antagonism.

Comparative Efficacy Data

The following tables summarize the binding affinities and in vivo efficacy of several well-characterized adenosine A2A receptor antagonists.

Table 1: In Vitro Binding Affinities of A2A Receptor Antagonists
CompoundHuman A2A Ki (nM)Selectivity (A1/A2A)Selectivity (A2B/A2A)Selectivity (A3/A2A)Reference
Istradefylline (KW-6002)2.2 - 9.12~68-fold>1000-fold>1000-fold[4]
Preladenant (SCH 420814)0.8>1000-fold>1000-fold>1000-fold[4]
Tozadenant (SYN115)4.1270-fold--[4]
ZM2413850.49 - 1.6484-fold47-fold464-fold[4]
SCH-582611.150-fold>100-fold>100-fold[4]

Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Efficacy of A2A Receptor Antagonists in Animal Models of Parkinson's Disease
CompoundAnimal ModelSpeciesEfficacy MeasureOutcomeReference
Istradefylline (KW-6002)MPTP-inducedCommon MarmosetReversal of motor deficitsEnhanced anti-parkinsonian activity of L-DOPA[2]
Istradefylline (KW-6002)Haloperidol-induced catalepsyMouseReduction in immobility timeReduced immobility in tail suspension and forced swim tests[5]
ANR 94Haloperidol-induced catalepsyRatReversal of catalepsyCounteracted parkinsonian symptoms[1]
ANR 946-OHDA-lesionedRatPotentiation of L-DOPA-induced contralateral rotationsPotentiated contralateral rotations[1]
Compound 4 (8-ethoxy-2-phenethoxy-9-ethyladenine)Haloperidol-induced catalepsyRatReversal of catalepsyDemonstrated to revert catalepsy[1][6]
Compound 4 (8-ethoxy-2-phenethoxy-9-ethyladenine)6-OHDA-lesionedRatPotentiation of L-DOPA-induced contralateral rotationsPotentiated L-DOPA-induced rotations[1][6]
Compound 4 (8-ethoxy-2-phenethoxy-9-ethyladenine)Tacrine-induced tremulous jaw movementsRatReduction in tremulous jaw movementsReduced parkinsonian tremor[1][6]
SCH 58261Tail suspension & forced swim testsMouseReduction in immobility timeReduced immobility, suggesting antidepressant-like effects[5]
ZM 241385Tail suspension testMouseReduction in immobility timeEffective in mice with high immobility[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting and comparing the efficacy data of A2A receptor antagonists.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.

  • Principle: This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the A2A receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human adenosine A2A receptor.

    • Incubation: Membranes are incubated with a fixed concentration of a high-affinity A2A receptor radioligand (e.g., [3H]ZM241385) and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

In Vivo Haloperidol-Induced Catalepsy in Rodents
  • Objective: To assess the anti-parkinsonian potential of a test compound.

  • Principle: The dopamine D2 receptor antagonist haloperidol induces catalepsy in rodents, a state of motor immobility that is considered a model for the motor symptoms of Parkinson's disease. A2A antagonists are expected to reverse this effect.

  • Methodology:

    • Animal Model: Male Wistar rats or mice are used.

    • Induction of Catalepsy: Animals are treated with a subcutaneous injection of haloperidol (e.g., 0.2 mg/kg for rats).[6]

    • Drug Administration: The test compound is administered intraperitoneally at various doses.

    • Catalepsy Assessment: Catalepsy is measured at different time points after drug administration (e.g., 10, 30, 60, and 90 minutes).[6] The time the animal remains in an imposed posture (e.g., with its forepaws on a raised bar) is recorded.

    • Data Analysis: The duration of catalepsy in the treated groups is compared to that of the vehicle-treated control group.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an adenosine A2A receptor antagonist.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making Binding Radioligand Binding Assay (Affinity & Selectivity) Functional cAMP Functional Assay (Potency & Efficacy) Binding->Functional Characterize Lead Compounds PK Pharmacokinetics (ADME) Functional->PK Select Candidates for In Vivo Rodent Rodent Models (e.g., Haloperidol-induced catalepsy, 6-OHDA lesion) PK->Rodent Determine Dosing Regimen Primate Non-Human Primate Models (e.g., MPTP-induced parkinsonism) Rodent->Primate Confirm Efficacy in Higher Species GoNoGo Go/No-Go Decision for Clinical Development Primate->GoNoGo Evaluate Translational Potential

Caption: Preclinical Evaluation Workflow for A2A Antagonists.

Conclusion

The comparative data presented in this guide demonstrate that a range of adenosine A2A receptor antagonists show promise in preclinical models of Parkinson's disease. While in vitro binding affinities provide a primary screen for potency and selectivity, in vivo efficacy studies in different species are essential to establish their therapeutic potential. The choice of animal model and experimental protocol is critical for generating reliable and comparable data to inform the selection of candidates for clinical development.

References

Flavonoids as A3 Adenosine Receptor Antagonists: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of various flavonoids that have been identified and optimized as antagonists for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor implicated in various physiological and pathological processes, making it a significant target for therapeutic intervention in conditions such as inflammation, cancer, and asthma. Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as a promising structural scaffold for the development of selective A3AR antagonists.

This document summarizes the binding affinities and functional potencies of key flavonoid derivatives, details the experimental methodologies used for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Comparison of Flavonoid A3AR Antagonists

The following table summarizes the binding affinities (Ki) of selected flavonoid derivatives for the human A3 adenosine receptor, along with their selectivity over other adenosine receptor subtypes (A1 and A2A). Lower Ki values indicate higher binding affinity.

CompoundHuman A3AR Ki (µM)Rat A1AR Ki (µM)Rat A2AAR Ki (µM)A3 Selectivity vs A1 (fold)A3 Selectivity vs A2A (fold)Reference
Galangin (3,5,7-trihydroxyflavone)3.01.01.00.330.33[1][2]
Galangin triethyl ether0.4>10>10>25>25[3][4]
Galangin tripropyl ether0.3>10>10>33>33[3][4]
Morin 2′,3,4′,7-tetraethyl ether4.8InactiveInactive--[3][4]
Pentamethylmorin2.65>37>45>14>17[1][2][5]
3,6-Dichloro-2′-(isopropyloxy)-4′-methylflavone (MRS 1067)0.56>112>112~200~200[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the flavonoid A3AR antagonists discussed in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the ability of flavonoid derivatives to compete with a radiolabeled ligand for binding to the A3AR.

  • Materials:

    • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human A3AR.[6]

    • Radioligand: [¹²⁵I]AB-MECA ([N⁶-(4-amino-3-iodobenzyl)adenosine-5′-(N-methyluronamide)]) or [³H]PSB-11 (a selective A3AR antagonist).[2][3][4][6]

    • Non-specific Binding Control: A high concentration (e.g., 100 µM) of a non-selective adenosine receptor agonist like NECA.[6]

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and EDTA.[6]

  • Procedure:

    • Assay Plate Preparation: A 96-well plate is prepared with assay buffer, the test flavonoid compound at various concentrations, and a control for non-specific binding.

    • Reaction Incubation: The radioligand is added to all wells, followed by the cell membrane preparation. The final mixture is incubated to allow for competitive binding to reach equilibrium.

    • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Adenylyl Cyclase (cAMP Assay)

This assay determines the functional antagonism of a compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of A3AR activation.

  • Objective: To assess the ability of flavonoid derivatives to antagonize the effects of an A3AR agonist on cyclic AMP (cAMP) production.

  • Materials:

    • Cell Line: CHO cells stably expressing the rat or human A3AR.[3][4]

    • A3AR Agonist: A selective A3AR agonist such as Cl-IB-MECA.

    • Adenylyl Cyclase Stimulator: Forskolin is used to stimulate cAMP production.

    • cAMP Assay Kit: Commercially available kits (e.g., HTRF, Luciferase-based) are used to measure intracellular cAMP levels.[7][8]

  • Procedure:

    • Cell Preparation: Cells are cultured and seeded in appropriate assay plates.

    • Compound Incubation: Cells are pre-incubated with varying concentrations of the flavonoid antagonist.

    • Agonist Stimulation: The A3AR agonist is added in the presence of forskolin to inhibit adenylyl cyclase activity.

    • cAMP Measurement: After incubation, the reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method.

    • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and dose-response curves are generated to determine the potency of the antagonist (often expressed as a KB or pA2 value).

Visualizations

A3 Adenosine Receptor Signaling Pathway

The A3AR is a Gi protein-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist blocks this action by preventing the agonist from binding to the receptor.

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->A3AR Activates Antagonist Flavonoid Antagonist Antagonist->A3AR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: A3AR signaling pathway and the inhibitory action of flavonoid antagonists.

Experimental Workflow for A3AR Antagonist Screening

The process of identifying and characterizing flavonoid A3AR antagonists typically follows a structured workflow, from initial screening to functional validation.

Experimental_Workflow cluster_screening Screening & Identification cluster_characterization Characterization & Validation Compound_Library Flavonoid Library Primary_Screen Primary Screen (Radioligand Binding Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with A3AR Affinity) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Determine Ki) Hit_Identification->Dose_Response Functional_Assay Functional Assay (cAMP Inhibition) Dose_Response->Functional_Assay Selectivity_Screening Selectivity Screening (vs. A1, A2A, A2B Receptors) Functional_Assay->Selectivity_Screening Lead_Compound Lead Flavonoid Antagonist Selectivity_Screening->Lead_Compound

Caption: Workflow for the discovery and validation of flavonoid A3AR antagonists.

References

Validating P2Y1 Receptor On-Target Effects: A Comparison of MRS2179 and siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of pharmacological agents is a critical step in drug discovery. This guide provides a comparative overview of two key methodologies for validating the target engagement of the P2Y1 purinergic receptor: the use of a selective antagonist, MRS2179, and gene silencing with small interfering RNA (siRNA).

The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a crucial role in a variety of physiological processes, including platelet aggregation, neurotransmission, and cell proliferation.[1][2] Consequently, it has emerged as a significant therapeutic target. Validating that the observed effects of a compound are indeed mediated by its intended target is paramount. Here, we compare the pharmacological approach using the selective P2Y1 antagonist MRS2179 with a genetic approach utilizing siRNA-mediated knockdown of the P2Y1 receptor.

Data Presentation: Comparative Efficacy

The following table summarizes quantitative data from a study investigating the role of the P2Y1 receptor in prostate cancer cell proliferation and apoptosis. The study demonstrates that activation of the P2Y1 receptor with the agonist MRS2365 inhibits cell growth and induces apoptosis. The on-target nature of this effect is validated by its reversal with both the P2Y1 antagonist MRS2500 and P2Y1 siRNA.

Treatment GroupCell Viability (% of Control)Lactate Dehydrogenase (LDH) Release (% of Control)Interpretation
Control100 ± 5.1100 ± 5.1Baseline cell viability and cell death.
MRS2365 (P2Y1 Agonist)Significantly Lower146 ± 10P2Y1 activation inhibits proliferation and induces cell death.
MRS2365 + MRS2500 (P2Y1 Antagonist)Not Significantly Different from ControlNot Significantly Different from ControlPharmacological blockade of P2Y1 reverses the agonist's effects.
MRS2365 + P2Y1 siRNASignificantly Attenuated Effect of MRS2365117 ± 6Genetic knockdown of P2Y1 confirms the on-target effect of the agonist.

Data adapted from a study on PC-3 prostate cancer cells.[3] MRS2500 is another potent and selective P2Y1 antagonist, and its effects are comparable to what would be expected with MRS2179.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 Receptor P2Y1 Receptor ADP->P2Y1 Receptor Activates MRS2179 MRS2179 MRS2179->P2Y1 Receptor Inhibits Gq Gq P2Y1 Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Downstream Effects Cellular Responses (e.g., Proliferation, Apoptosis) Ca2+->Downstream Effects PKC->Downstream Effects

P2Y1 Receptor Signaling Pathway

The diagram above illustrates the canonical signaling cascade initiated by the activation of the P2Y1 receptor. ADP binding to the P2Y1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers orchestrate a variety of downstream cellular responses. The antagonist MRS2179 competitively blocks ADP from binding to the P2Y1 receptor, thereby inhibiting this entire signaling cascade.

siRNA_Validation_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Transfection Transfection Cell Culture->Transfection P2Y1 siRNA P2Y1 siRNA Transfection->P2Y1 siRNA Experimental Scrambled siRNA Control siRNA Transfection->Scrambled siRNA Control Incubation Incubation (48-72h) P2Y1 siRNA->Incubation Scrambled siRNA->Incubation Validation Knockdown Validation Incubation->Validation Functional Assay Functional Assay Incubation->Functional Assay qPCR qPCR (mRNA levels) Validation->qPCR Western Blot Western Blot (Protein levels) Validation->Western Blot Agonist Treatment Agonist Treatment Functional Assay->Agonist Treatment Measure Response Measure Downstream Effect Agonist Treatment->Measure Response Analysis Analysis Measure Response->Analysis

References

Safety Operating Guide

Safe Disposal Protocol for MRS1067

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides detailed procedures for the proper disposal of MRS1067, a chemical compound that requires careful handling due to its potential environmental and health risks. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with environmental regulations.

Emergency Contact Information: In case of a spill or accidental exposure, immediately contact your institution's Environmental Health and Safety (EHS) office.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental damage and may pose a risk to human health. Therefore, it is imperative to follow the specific disposal procedures outlined below. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the following personal protective equipment is worn:

  • Safety Goggles: To protect eyes from splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Contaminated materials such as gloves, pipette tips, and absorbent paper should be collected in a designated, leak-proof container lined with a clear plastic bag.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1][2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container with a secure screw-on cap.[3]

    • The container must not have held incompatible chemicals. For instance, do not store acidic or basic waste in metal containers.[3]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.[1][2]

  • Empty Containers:

    • Original containers of this compound are considered hazardous waste and must be disposed of as such, unless they have been triple-rinsed with a suitable solvent.[1][4]

    • The rinsate from the triple-rinse procedure must be collected and treated as hazardous liquid waste.[1][5]

Storage of Hazardous Waste

  • Designate a specific "Satellite Accumulation Area" within the laboratory for the temporary storage of this compound waste.[6]

  • This area should be under the control of laboratory personnel and away from normal lab activities.[3]

  • Ensure that incompatible wastes, such as acids and bases, are stored in separate secondary containment trays.[3][7]

  • All waste containers must be kept securely closed except when adding waste.[1][3]

Disposal Procedure

  • Preparation for Disposal:

    • Ensure all waste containers are accurately labeled with their contents and associated hazards.[1][2] Abbreviations and chemical formulas are not acceptable.[1][2]

    • Wipe down the exterior of the containers to remove any contamination before scheduling a pickup.[3]

  • Scheduling Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a waste pickup.[1]

    • Provide them with a complete inventory of the waste to be collected.

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted at an approved waste disposal plant.[8]

    • Methods such as high-temperature incineration or placement in a secure landfill are typically employed by these facilities to prevent environmental contamination.[8]

Quantitative Data and Best Practices Summary

ParameterGuidelineRationale
Waste Container Material Chemically compatible with this compound (e.g., glass or appropriate plastic)To prevent reactions, weakening, or dissolution of the container.[3]
Container Labeling "Hazardous Waste," full chemical name, date, and hazard pictogramsTo ensure proper handling, segregation, and disposal, and to comply with regulations.[1][2]
Storage Location Designated Satellite Accumulation AreaFor safe and organized temporary storage of hazardous waste.[6]
Secondary Containment Required for liquid waste containersTo contain spills and leaks from the primary container.[1][3]
Container Closure Leak-proof, screw-on capTo prevent spills and the release of vapors.[3]
Disposal Method Via an approved hazardous waste disposal facilityTo ensure environmentally sound management of toxic chemicals.[8]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The process is one of safe containment and transfer to a licensed disposal facility.

Diagrams

MRS1067_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Select Compatible & Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Hazard Info container->label_waste saa Store in Designated Satellite Accumulation Area label_waste->saa secondary_containment Use Secondary Containment for Liquid Waste saa->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs approved_facility Transfer to Approved Waste Disposal Plant contact_ehs->approved_facility end Proper Disposal Complete approved_facility->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MRS1067

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for MRS1067, a compound with currently uninvestigated toxicological properties. In the absence of comprehensive hazard data, a cautious approach is mandated, treating the substance as potentially hazardous. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the unknown nature of this compound's potential hazards, a comprehensive suite of personal protective equipment is required. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionSkin ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesNitrile or neoprene gloves, Lab coatNot generally required if handled in a certified chemical fume hood
Conducting reactions and experiments Chemical splash gogglesNitrile or neoprene gloves, Lab coatNot generally required if handled in a certified chemical fume hood
Handling spills Chemical splash goggles and face shieldChemical-resistant gloves (nitrile or neoprene), Chemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges if spill generates dust or aerosols outside of a fume hood
Waste disposal Chemical splash gogglesNitrile or neoprene gloves, Lab coatNot generally required

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound Carefully prep_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment Following Protocol prep_dissolve->exp_conduct Proceed to Experiment exp_monitor Monitor for any Adverse Reactions exp_conduct->exp_monitor disp_waste Segregate Waste exp_monitor->disp_waste Proceed to Disposal disp_container Use Labeled, Sealed Waste Containers disp_waste->disp_container disp_contact Contact Environmental Health & Safety (EHS) for Pickup disp_container->disp_contact

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.